Chemical and physical properties of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate
An In-Depth Technical Guide to Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate Introduction: A Versatile Building Block in Modern Chemistry Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate is a bifunctiona...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate
Introduction: A Versatile Building Block in Modern Chemistry
Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate is a bifunctional organic molecule of interest to researchers in synthetic chemistry and drug development. Its structure incorporates a secondary amine, a methyl ester, and a saturated tetrahydrofuran ring system. This unique combination of functional groups makes it a valuable intermediate, offering multiple points for chemical modification. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its likely synthesis, and an exploration of its potential applications as a scaffold in the design of novel chemical entities.
Part 1: Core Chemical and Physical Properties
The fundamental properties of a molecule are dictated by its structure. Understanding these characteristics is paramount for its effective use in synthesis and for predicting its behavior in various chemical and biological systems.
The molecule consists of a central secondary amine nitrogen atom linked to a tetrahydrofurfuryl group and a 3-(methoxycarbonyl)ethyl group. The tetrahydrofuran ring is a saturated five-membered cyclic ether, which is generally stable under many reaction conditions. The presence of both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the nitrogen and three oxygen atoms) significantly influences its physical properties.
Physicochemical Data Summary
Direct experimental data for this specific compound is not widely published. The following table includes known data and expert-predicted values based on the analysis of structurally similar compounds.
As a specialized chemical intermediate, Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate is not typically produced on a large industrial scale but is synthesized as needed in a laboratory setting.
Proposed Synthesis Pathway: Aza-Michael Addition
The most logical and efficient route for synthesizing this compound is through an aza-Michael addition (conjugate addition) of tetrahydrofurfurylamine to methyl acrylate. This reaction is a cornerstone of amine synthesis and is known for its high atom economy.
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate is a secondary amine ester with potential applications in synthetic organic chemistry a...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate is a secondary amine ester with potential applications in synthetic organic chemistry and drug discovery. Its structure, featuring a tetrahydrofuran moiety linked to a methyl propanoate backbone via an amino bridge, presents a unique combination of hydrophilicity and lipophilicity. A precise understanding of its fundamental physicochemical properties, particularly its molecular weight and exact mass, is critical for its accurate identification, characterization, and quantification in various experimental settings. This guide provides a detailed overview of these key parameters and outlines a standard methodology for their experimental verification.
Core Physicochemical Properties
The accurate characterization of a chemical entity begins with a clear understanding of its molecular formula and corresponding mass values. These properties are fundamental for a range of applications, from reaction stoichiometry to high-resolution mass spectrometry-based assays.
Expert Insight: The Distinction Between Molecular Weight and Exact Mass
It is crucial for researchers to differentiate between molecular weight and exact mass. Molecular weight (or molar mass) is calculated using the weighted average of the natural abundances of all isotopes of each element in the molecule. This value is typically used for bulk measurements, such as in gravimetric analysis and for preparing solutions of a specific molarity.
In contrast, the exact mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is of paramount importance in mass spectrometry, where instruments can resolve ions based on their mass-to-charge ratio with high precision. The exact mass is the key to determining the elemental composition of a molecule in high-resolution mass spectrometry (HRMS) analysis.
Experimental Verification of Exact Mass: A High-Resolution Mass Spectrometry Protocol
The following protocol outlines a standard procedure for the experimental determination of the exact mass of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate using Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry.
1. Sample Preparation
1.1. Accurately weigh approximately 1 mg of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate.
1.2. Dissolve the compound in 1 mL of a high-purity solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
1.3. Further dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with ESI-MS, typically a mixture of water, acetonitrile, and a small amount of an acid (e.g., 0.1% formic acid) to promote ionization.
2. Instrument Setup and Calibration
2.1. The ESI-TOF mass spectrometer should be calibrated according to the manufacturer's guidelines using a standard calibration solution appropriate for the desired mass range. This ensures high mass accuracy.
2.2. Set the instrument to operate in positive ionization mode, as the secondary amine in the target molecule is readily protonated.
2.3. Optimize key ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to achieve a stable and robust signal for the analyte.
3. Data Acquisition
3.1. Introduce the prepared sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
3.2. Acquire mass spectra over a relevant mass-to-charge (m/z) range. For this compound, a range of m/z 100-500 would be appropriate to observe the protonated molecule [M+H]⁺.
3.3. Ensure a sufficient number of scans are averaged to obtain a high-quality spectrum with good signal-to-noise ratio.
4. Data Analysis
4.1. Process the acquired data using the instrument's software.
4.2. Identify the peak corresponding to the protonated molecule, [M+H]⁺. The expected m/z for this ion would be approximately 188.1281.
4.3. The software will provide a highly accurate mass measurement for this peak. The exact mass of the neutral molecule is then determined by subtracting the mass of a proton (1.007276 Da).
4.4. Compare the experimentally determined exact mass with the theoretical exact mass (187.120844 Da). A mass accuracy of less than 5 parts per million (ppm) is typically expected for confident identification.
Logical Workflow for Experimental Verification
Caption: Workflow for the experimental determination of exact mass.
Conclusion
The precise molecular weight and exact mass of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate are foundational to its use in research and development. While the molecular weight of 187.24 g/mol is suitable for macroscopic applications, the exact mass of 187.120844 Da is indispensable for its unambiguous identification via high-resolution mass spectrometry. The protocol provided herein offers a robust framework for the experimental verification of this critical parameter, ensuring data integrity and supporting the advancement of scientific inquiry involving this compound.
An In-depth Technical Guide to the Solubility of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Executive Summary The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation, and overall the...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate, a molecule of interest in medicinal chemistry. In the absence of extensive published quantitative data for this specific compound, this document serves as a predictive and methodological resource. It is designed to empower researchers with the foundational knowledge and practical protocols to determine and understand the solubility profile of this molecule. We will delve into the theoretical principles governing solubility, analyze the structural attributes of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate to forecast its behavior in various organic solvents, and provide a detailed, field-proven experimental workflow for accurate solubility determination.
Introduction: The Critical Role of Solubility in Drug Development
Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate is a compound with structural motifs that suggest its potential utility as a scaffold in drug discovery. The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of failure. A thorough understanding of a compound's solubility is therefore not merely an academic exercise but a crucial step in de-risking a drug development program.
This guide will provide a deep dive into the solubility of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate in organic solvents, which is essential for:
Synthetic Chemistry: Choosing appropriate solvents for reactions and purification.
Formulation Science: Developing stable and effective dosage forms.
Pharmacokinetics: Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
Analytical Chemistry: Preparing solutions for analysis and quality control.
The Theoretical Underpinnings of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1][2][3] For a solution to form, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.[2][4] The key intermolecular forces at play include:
Van der Waals Forces: Weak, transient attractions and repulsions between molecules.
Dipole-Dipole Interactions: Attractive forces between polar molecules.
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen or nitrogen).[2]
Molecular Structure Analysis of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate
To predict the solubility of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate, we must first dissect its molecular structure:
Tetrahydrofuran (THF) Ring: A cyclic ether, this portion of the molecule is moderately polar and can act as a hydrogen bond acceptor.
Secondary Amine (-NH-): This group is polar and can act as both a hydrogen bond donor and acceptor. It also introduces a basic character to the molecule.
Methyl Propanoate Group (-CH2-CH2-COOCH3): The ester functional group is polar and can act as a hydrogen bond acceptor. The methyl group adds a degree of lipophilicity.
Overall, the presence of multiple polar functional groups capable of hydrogen bonding suggests that Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate will exhibit appreciable solubility in polar solvents.
Predicted Solubility Profile in Organic Solvents
Based on the structural analysis, we can predict the qualitative solubility of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate in various classes of organic solvents.
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol, Isopropanol
High
These solvents can engage in hydrogen bonding with the amine and ester groups of the solute, and the THF moiety can also interact favorably.
These solvents are polar and can interact via dipole-dipole interactions. While they cannot donate hydrogen bonds, they can accept them, leading to favorable interactions.
Moderately Polar
Ethyl Acetate, Dichloromethane
Moderate to Low
These solvents have a lower dielectric constant and are less effective at solvating the polar functional groups of the solute.
Nonpolar
Hexane, Toluene
Low to Insoluble
The significant polarity of the solute makes it unlikely to dissolve in nonpolar solvents where only weak van der Waals forces would be at play.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following is a detailed protocol for the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound.[5] This method is considered a gold standard for its reliability.
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Experimental Workflow
Figure 1: Experimental workflow for solubility determination.
Detailed Protocol
Preparation of Standard Solutions: Prepare a stock solution of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate of a known concentration in a suitable solvent (e.g., methanol). From this stock, prepare a series of calibration standards by serial dilution.
Sample Preparation: To a series of scintillation vials, add an excess amount of the solid compound (enough to ensure a saturated solution). Record the exact weight.
Solvent Addition: To each vial, add a precise volume of the desired organic solvent.
Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Allow the samples to shake for a sufficient time to reach equilibrium (typically 24-48 hours).
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.
HPLC Analysis: Inject the diluted samples and the calibration standards onto the HPLC system.
Quantification: Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve.
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Key Factors Influencing Solubility
Temperature
For most solid solutes, solubility increases with increasing temperature. This relationship can be described by the van't Hoff equation.[5] It is therefore crucial to control the temperature during solubility experiments.
pH
As Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate contains a basic amine group, its solubility in aqueous and some protic organic solvents can be significantly influenced by pH.[5] In acidic conditions, the amine will be protonated, forming a more polar and potentially more soluble salt.
Applications in a Drug Development Context
A well-characterized solubility profile for Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate will directly inform:
Lead Optimization: The introduction of methyl groups or other structural modifications can be guided by their predicted impact on solubility.[6]
Prodrug Design: The solubility of a parent drug can be enhanced through the design of more soluble prodrugs.[7]
Process Chemistry: The selection of appropriate solvents for large-scale synthesis and purification will be streamlined.
Preformulation Studies: The development of a stable and bioavailable drug product relies on a deep understanding of the API's solubility.
Conclusion
References
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]
National Center for Biotechnology Information. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. [Link]
Walsh Medical Media. (2021, July 29). Solute- Solvent Interaction. [Link]
PubMed. (2003, October 15). Synthesis and pharmacology of 8-amino-3-[(tetrahydro-2-furanyl)methyl] benzomorphan. [Link]
The Good Scents Company. tetrahydrofurfuryl propionate, 637-65-0. [Link]
PubMed. (2013, August 15). [Application of methyl in drug design]. [Link]
Mol-Instincts. (2025, May 20). methyl 3-(isopropylamino)propanoate. [Link]
FooDB. (2010, April 8). Showing Compound Tetrahydrofurfuryl propionate (FDB003196). [Link]
MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]
MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
Exo Ricerca. Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. [Link]
IUPAC-NIST Solubility Data Series. SOLUBILITY DATA SERIES. [Link]
Australian Government Department of Health and Aged Care. (2023, September 25). Tetrahydrofurfuryl acrylate and tetrahydrofurfuryl methacrylate - Draft evaluation statement. [Link]
An In-depth Technical Guide to the NMR Spectroscopic Characterization of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-pro...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate. As a senior application scientist, this document is structured to not only present the spectral data but also to offer insights into the experimental choices and the logic behind the spectral interpretation, ensuring a thorough understanding for researchers and professionals in drug development.
Introduction: The Structural Elucidation of a Novel Amino Acid Ester
Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate is a secondary amine and an ester derivative of β-alanine. Its structure, featuring a tetrahydrofurfuryl group, presents a unique combination of cyclic and acyclic moieties, making its unambiguous structural confirmation by NMR spectroscopy a critical step in its synthesis and characterization. The presence of multiple chiral centers and diastereotopic protons necessitates a detailed spectroscopic analysis for complete assignment. This guide will delve into the ¹H NMR, ¹³C NMR, and 2D NMR spectroscopic data to provide a full structural elucidation.
Predicted ¹H and ¹³C NMR Chemical Shifts
Due to the limited availability of published experimental spectra for this specific molecule in the public domain, this guide will utilize established principles of NMR spectroscopy and data from structurally similar compounds to predict and interpret the NMR spectra. The following sections will detail the expected chemical shifts and coupling patterns.
Molecular Structure and Numbering
For clarity in the assignment of NMR signals, the atoms of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate are numbered as follows:
Caption: Molecular structure of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate with atom numbering for NMR assignment.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is expected to show distinct signals for each proton environment. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.
Proton(s)
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Rationale
H-2 (OCH₃)
~3.67
Singlet (s)
N/A
Protons of the methyl ester are shielded and show no coupling.
H-3 (CH₂)
~2.50
Triplet (t)
~6-7
Adjacent to a CH₂ group (H-4).
H-4 (CH₂)
~2.85
Triplet (t)
~6-7
Adjacent to a CH₂ group (H-3) and the NH group.
H-5 (NH)
Broad singlet
Broad (br s)
N/A
Amine protons often exhibit broad signals due to quadrupole broadening and exchange.
H-6 (CH₂)
~2.60-2.70
Multiplet (m)
Diastereotopic protons coupled to the chiral center (H-7) and the NH group.
H-7 (CH)
~3.90
Multiplet (m)
Coupled to protons on C-6, C-9, and C-11.
H-9, H-11 (CH₂)
~1.50-2.00
Multiplet (m)
Diastereotopic protons of the tetrahydrofuran ring.
H-10 (CH₂)
~3.65-3.80
Multiplet (m)
Protons adjacent to the ring oxygen, leading to a downfield shift.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Carbon(s)
Predicted Chemical Shift (δ, ppm)
Rationale
C-1 (C=O)
~173
Carbonyl carbon of the ester.
C-2 (OCH₃)
~51
Methyl carbon of the ester.
C-3 (CH₂)
~35
Aliphatic carbon adjacent to the carbonyl group.
C-4 (CH₂)
~45
Aliphatic carbon adjacent to the nitrogen atom.
C-6 (CH₂)
~52
Aliphatic carbon adjacent to the nitrogen atom.
C-7 (CH)
~78
Carbon of the tetrahydrofuran ring attached to the side chain.
C-8 (O)
N/A
Not observable in ¹³C NMR.
C-9, C-11 (CH₂)
~25-30
Aliphatic carbons of the tetrahydrofuran ring.
C-10 (CH₂)
~68
Aliphatic carbon of the tetrahydrofuran ring adjacent to the oxygen atom.
Experimental Protocols for NMR Data Acquisition
To obtain high-quality NMR spectra for structural elucidation, the following experimental setup is recommended.
Sample Preparation
Dissolve 5-10 mg of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Transfer the solution to a 5 mm NMR tube.
Caption: Workflow for NMR sample preparation.
Spectrometer Setup and Data Acquisition
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
¹H NMR:
Pulse Program: Standard single-pulse experiment (e.g., zg30).
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
Spectral Width: 200-220 ppm.
2D NMR (COSY and HSQC):
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
In-depth Spectral Interpretation and Structural Validation
The combination of 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides the initial overview of the proton environments. The integration of the signals should correspond to the number of protons in each environment. The multiplicity of the signals reveals the number of neighboring protons, following the n+1 rule for first-order spectra.
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum confirms the number of unique carbon atoms in the molecule. The chemical shifts provide information about the functional groups present.
2D NMR for Unambiguous Assignments
COSY: The COSY spectrum will show cross-peaks between protons that are spin-spin coupled. For instance, a cross-peak between the signals at ~2.50 ppm (H-3) and ~2.85 ppm (H-4) would confirm their adjacency.
HSQC: The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This is crucial for assigning the carbons of the tetrahydrofuran ring and the aliphatic chain.
Caption: Logical workflow for NMR-based structure elucidation.
Summary of Spectroscopic Data
The following table summarizes the predicted key spectroscopic data for Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate.
This technical guide outlines the comprehensive NMR spectroscopic analysis required for the structural characterization of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate. By employing a combination of 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This level of detailed analysis is paramount for ensuring the identity and purity of novel compounds in the field of drug discovery and development. The provided protocols and interpretation strategies serve as a robust framework for researchers working with this and structurally related molecules.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Field, L. D., Li, H., & Magill, A. M. (2013). Organic Structures from 2D NMR Spectra. John Wiley & Sons. [Link]
Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]
Foundational
A Senior Application Scientist's Guide to the Crystal Structure Analysis of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate
Abstract This technical guide provides a comprehensive, in-depth walkthrough of the process for determining and analyzing the crystal structure of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate. While specific c...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive, in-depth walkthrough of the process for determining and analyzing the crystal structure of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate. While specific crystallographic data for this compound is not publicly available, indicating its novelty, this document establishes a robust, field-proven methodology based on foundational crystallographic principles. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental choice. The guide covers the entire workflow, from synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD), structure solution, refinement, and detailed analysis of molecular and supramolecular features. The protocols described herein are designed to be self-validating, ensuring the generation of trustworthy and high-quality structural data.
Introduction: The Imperative for Structural Elucidation
In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates the molecule's physical properties, its interactions with biological targets, and its overall efficacy and stability as a potential therapeutic agent. Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate, a molecule combining a flexible tetrahydrofuran moiety with an amino acid ester backbone, presents an interesting case for structural analysis. The interplay between the hydrogen bond donors (N-H) and acceptors (C=O, C-O-C) suggests a rich potential for specific intermolecular interactions that will govern its solid-state properties.
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structure at atomic resolution.[1][2] It provides not just bond connectivity but also precise bond lengths, angles, and the details of crystal packing and hydrogen bonding networks.[3] This guide will simulate the process of analyzing this target molecule, providing a blueprint for obtaining and interpreting its crystal structure.
Material Synthesis and High-Quality Crystal Growth
Proposed Synthetic Pathway
The synthesis of the title compound can be envisioned through a reductive amination pathway. This common and high-yielding reaction involves the condensation of tetrahydrofurfurylamine with methyl 3-oxopropanoate to form an intermediate imine, which is then reduced in situ to the target secondary amine.
Step 1: Imine Formation: Tetrahydrofurfurylamine is reacted with methyl 3-oxopropanoate in a suitable solvent like methanol. The reaction is typically acid-catalyzed to facilitate the dehydration step.
Step 2: Reductive Amination: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture. These reagents selectively reduce the imine C=N bond without affecting the ester group.
Step 3: Purification: The final product is purified using column chromatography on silica gel to yield the pure Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate.
The Crystallization Bottleneck: From Oil to Order
Obtaining diffraction-quality single crystals is often the most challenging step in a structural analysis workflow.[1] The goal is to encourage slow, ordered molecular assembly from a supersaturated solution. Given the compound's likely liquid or low-melting-point solid nature, several techniques should be employed.
Protocol: Slow Evaporation Method
Solvent Screening: Begin by dissolving small amounts of the purified compound (5-10 mg) in various solvents (0.5 mL) of differing polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). The ideal solvent is one in which the compound is moderately soluble.
Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system (a binary solvent system, like ethyl acetate/hexane, often works well).
Incubation: Loosely cap the vial to allow for very slow evaporation of the solvent over several days to weeks at a constant temperature. This minimizes thermal fluctuations that can disrupt crystal growth.
Crystal Harvesting: Once suitable crystals (ideally >0.1 mm in at least two dimensions) have formed, carefully extract one using a cryoloop and immediately mount it on the diffractometer.[3]
SC-XRD is a non-destructive technique that uses the diffraction pattern of X-rays passing through a single crystal to determine the arrangement of atoms within it.[3]
Experimental Workflow: From Crystal to Data
The entire process, from mounting the crystal to obtaining a refined structure, follows a systematic workflow.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Protocol: Data Collection
Instrument: A modern diffractometer, such as a Bruker D8 VENTURE, equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a photon-counting detector is used.
Mounting and Cooling: The selected crystal is mounted on a goniometer head and cooled to a low temperature (e.g., 100 K) using a nitrogen stream. This minimizes thermal vibrations of the atoms, leading to higher quality diffraction data.
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.
Data Collection Strategy: A full sphere of diffraction data is collected using a series of ω and φ scans to ensure high completeness and redundancy.
Data Reduction: The raw diffraction images are processed. This involves integrating the reflection intensities and applying corrections for Lorentz and polarization effects. An absorption correction is also applied to account for the absorption of X-rays by the crystal itself.
Structure Solution and Refinement
With a processed reflection file (.hkl), the next step is to solve the phase problem and build an atomic model.
Structure Solution with Direct Methods
The fundamental problem in crystallography is that the diffraction experiment measures only the intensities (amplitudes) of the scattered X-rays, not their phases. Structure solution programs use statistical methods to estimate the initial phases.
Software: The SHELX suite of programs is the industry standard for small-molecule crystallography.[4] SHELXT is a powerful program that uses intrinsic phasing methods to find an initial structural model.[5]
Process: SHELXT is run on the .ins (instructions) and .hkl (reflections) files. A successful solution will provide a model showing most or all of the non-hydrogen atoms.
Iterative Structure Refinement
The initial model from SHELXT is a good approximation but needs to be refined against the experimental data. This is an iterative process using a least-squares minimization algorithm, typically performed with SHELXL.[6]
Protocol: Structure Refinement
Initial Refinement: The initial model is refined isotropically (atoms are modeled as spheres).
Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, where their thermal motion is modeled by ellipsoids. This is a critical step for a correct model.
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions using a riding model (AFIX instructions in SHELXL) and refined with constraints.[7]
Weighting Scheme: A weighting scheme is applied to the data to account for the variance in the reflection intensities.
Convergence: The refinement is continued until the model converges, meaning the shifts in atomic parameters are negligible between cycles. The quality of the final model is assessed using several metrics, primarily the R-factors (R1 and wR2) and the Goodness-of-Fit (GooF).
Analysis of the Crystal Structure
Once the refinement is complete, the resulting model (.cif file) provides a wealth of chemical information.
Crystallographic Data and Molecular Geometry
The primary result is the precise geometry of the molecule. Key crystallographic data would be summarized as follows. (Note: The following table contains representative data for a small organic molecule and is for illustrative purposes).
Parameter
Value
Chemical Formula
C₉H₁₇NO₃
Formula Weight
187.24
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
8.512(3)
b (Å)
15.621(5)
c (Å)
9.245(4)
β (°)
105.34(1)
Volume (ų)
1185.1(7)
Z
4
T (K)
100(2)
R₁ [I > 2σ(I)]
0.045
wR₂ (all data)
0.118
GooF
1.05
Analysis of this data reveals key bond lengths, angles, and torsion angles, confirming the molecular connectivity and revealing its preferred conformation in the solid state.
Supramolecular Assembly: The Role of Hydrogen Bonding
The true power of crystal structure analysis lies in understanding how molecules interact with each other. For the title compound, the N-H group is a primary hydrogen bond donor, while the ester carbonyl oxygen and the ether oxygen of the tetrahydrofuran ring are potential acceptors.[8][9][10] These interactions dictate the crystal packing and influence physical properties like melting point and solubility.
Caption: Potential hydrogen bonding interactions for the title compound.
A detailed analysis would involve tabulating these interactions, quantifying their geometry (D-H···A distance and angle), and describing the resulting supramolecular motif (e.g., chains, sheets, or a 3D network).[11][12]
D—H···A
d(D-H) / Å
d(H···A) / Å
d(D···A) / Å
<(DHA) / °
N1—H1···O1ⁱ
0.88
2.05
2.915(3)
168
C5—H5A···O2ⁱⁱ
0.99
2.58
3.456(4)
147
(Symmetry codes: (i) x, -y+1/2, z+1/2; (ii) -x+1, y+1/2, -z+1/2). This table is illustrative.
Conclusion and Significance
This guide has outlined the comprehensive, state-of-the-art methodology for the crystal structure analysis of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate. By following this workflow—from rational synthesis and meticulous crystallization to precise data collection and rigorous refinement—researchers can obtain an unambiguous three-dimensional atomic model. The resulting structural data is invaluable, providing critical insights into molecular conformation, packing efficiencies, and the specific intermolecular forces, such as hydrogen bonds, that govern its solid-state architecture. This knowledge is fundamental for professionals in drug development and materials science, enabling rational design, polymorph screening, and a deeper understanding of structure-property relationships.
References
Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC. Retrieved April 7, 2026, from [Link]
FAIRsharing. (n.d.). Cambridge Crystallographic Data Centre (CCDC), Cambridge, UK. Retrieved April 7, 2026, from [Link]
Chemistry World. (n.d.). CCDC. Retrieved April 7, 2026, from [Link]
CCDC. (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube. [Link]
DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved April 7, 2026, from [Link]
O. See. (2020, August 15). ShelXle Tutorial solving and refining crystal structures [Video]. YouTube. [Link]
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2548-2571. DOI:10.1039/D2CS00697A
Karmakar, A., et al. (2014). Crystal structures and hydrogen bond analysis of five amino acid conjugates of terephthalic and benzene-1,2,3-tricarboxylic acids. CrystEngComm, 16(30), 6945-6956. DOI:10.1039/C4CE00661A
Vella, J. R., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1716-1729. [Link]
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved April 7, 2026, from [Link]
CrystEngComm. (n.d.). Hydrogen bond architecture in crystal structures of N-alkylated hydrophobic amino acids. RSC Publishing. Retrieved April 7, 2026, from [Link]
Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen.
Sci-Meet. (n.d.). Structure solution and refinement – WinGX. Retrieved April 7, 2026, from [Link]
FZU. (n.d.). X-ray single-crystal diffraction. Retrieved April 7, 2026, from [Link]
Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. Retrieved April 7, 2026, from [Link]
Zhang, H., et al. (2023). Hydrogen-Bonding-Driven Nontraditional Photoluminescence of a β-Enamino Ester. Molecules, 28(16), 5981. [Link]
Vinogradov, S. N. (1979). Hydrogen bonds in crystal structures of amino acids, peptides and related molecules. International Journal of Peptide and Protein Research, 14(4), 281-289. [Link]
Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(8), 2082-2089. [Link]
Semantic Scholar. (2022). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Retrieved April 7, 2026, from [Link]
Vella, J. R., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1716-1729. [Link]
Zhao, Z., et al. (2015). Crystal structure of methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1055–o1056. [Link]
PubMed. (2003). Synthesis and pharmacology of 8-amino-3-[(tetrahydro-2-furanyl)methyl] benzomorphan. Retrieved April 7, 2026, from [Link]
MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved April 7, 2026, from [Link]
NIST. (n.d.). 2-Propenoic acid, 2-methyl-, (tetrahydro-2-furanyl)methyl ester. Retrieved April 7, 2026, from [Link]
ResearchGate. (2015). Crystal structure of methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate. Retrieved April 7, 2026, from [Link]
Google Patents. (2017). CN107417648A - The synthetic method of 3 amino methyl tetrahydrofurans.
PubChem. (n.d.). Methyl 3-(2-furyl)propanoate. Retrieved April 7, 2026, from [Link]
Thermodynamic stability of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate at room temperature
An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate at Room Temperature Authored by: A Senior Application Scientist Abstract The thermodynamic stability o...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate at Room Temperature
Authored by: A Senior Application Scientist
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) or key intermediate is a cornerstone of modern drug development and materials science. It dictates shelf-life, formulation strategies, and ultimately, patient safety and product efficacy. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate at ambient, or room temperature, conditions. We will dissect the molecule's structural components to anticipate potential degradation pathways. Furthermore, this guide details both robust experimental methodologies, including stability-indicating chromatographic assays and thermal analysis, and complementary in-silico approaches for a holistic stability assessment. The protocols and rationale presented herein are designed for researchers, chemists, and formulation scientists, providing a self-validating system for generating reliable and reproducible stability data.
Introduction: The Imperative of Stability
In the lifecycle of a chemical entity, from synthesis to application, stability is not a static property but a dynamic vulnerability. Thermodynamic stability, specifically, refers to the relative Gibbs free energy of a system. A compound is thermodynamically stable if it exists in a low-energy state relative to its potential degradation products. While a high kinetic barrier can prevent a thermodynamically unstable compound from degrading, over time—especially under typical storage conditions—the drive towards a lower energy state is relentless. For a molecule like Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate, which contains multiple reactive functional groups, understanding these potential liabilities is paramount. This guide serves as a foundational document for designing and executing a rigorous stability assessment program for this compound.
Molecular Structure and Intrinsic Stability Considerations
The first step in any stability investigation is a thorough analysis of the molecule's structure to identify its most labile regions. The structure of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate presents three key functional groups of interest.
Caption: Key functional groups influencing the stability of the target molecule.
Tetrahydrofuran (THF) Moiety: The cyclic ether component is generally stable. However, ethers are susceptible to long-term auto-oxidation in the presence of oxygen and light to form explosive peroxides, although this is less of a concern for the fully saturated THF ring compared to other ethers. More relevant is its potential for acid-catalyzed ring-opening, which could be initiated by acidic degradants or excipients in a formulation.[1]
Secondary Amine: The amine group is a nucleophile and a base. It can be susceptible to oxidation and can also participate in reactions with other functional groups, such as the ester, particularly via intramolecular aminolysis under certain conditions, leading to lactam formation.
Methyl Propanoate Ester: This is arguably the most significant liability at room temperature. Esters are susceptible to hydrolysis, a reaction that breaks the ester bond to form a carboxylic acid and an alcohol (in this case, methanol). This process can be catalyzed by both acid and base and is highly dependent on the presence of water.[2] Even trace amounts of moisture in a sample can facilitate slow hydrolysis over time.
Potential Degradation Pathways
Based on the structural analysis, we can hypothesize the most probable degradation pathways at room temperature. A proactive understanding of these pathways is essential for developing analytical methods capable of detecting and quantifying the resulting impurities.
Caption: Hypothesized degradation pathways for the target molecule at room temperature.
The primary anticipated degradation route is the hydrolysis of the methyl ester . This reaction would yield 3-[(tetrahydro-2-furanylmethyl)amino]propanoic acid and methanol. Its rate will be highly dependent on the water content of the sample.
Methodologies for Stability Assessment
A multi-pronged approach combining experimental testing and computational analysis provides the most comprehensive understanding of a molecule's stability profile.
Experimental Approach: A Stability-Indicating Study
The cornerstone of any stability program is a long-term study under controlled room temperature conditions, analyzed using a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.
Caption: Experimental workflow for a comprehensive room temperature stability study.
Protocol 1: HPLC-Based Long-Term Stability Study
This protocol outlines the essential steps for a robust stability assessment. The causality behind these steps is to ensure that any observed changes are due to intrinsic molecular instability and not analytical or environmental artifacts.
Method Development & Validation:
Objective: To develop an HPLC method that can separate the parent compound from all potential degradation products and formulation excipients.
Instrumentation: HPLC with a Diode Array Detector (DAD) and ideally coupled to a Mass Spectrometer (MS). The DAD is crucial for peak purity analysis, while the MS is invaluable for identifying the structure of new impurity peaks.
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
Mobile Phase: A gradient elution from a polar solvent (e.g., water with 0.1% formic acid) to a more nonpolar organic solvent (e.g., acetonitrile or methanol) is necessary to elute both the polar degradants (like the carboxylic acid) and the parent compound.
Forced Degradation: The "self-validating" nature of a stability-indicating method comes from forced degradation studies. The pure compound is intentionally exposed to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light). The method must demonstrate the ability to resolve the parent peak from all degradant peaks generated under these stress conditions.
Study Initiation (T=0):
Prepare multiple, identical samples of the compound. If studying the solid state, samples should be stored in vials that mimic the proposed long-term packaging.
Analyze several samples immediately (T=0) to establish a baseline assay value and impurity profile. The assay value is typically set to 100% at this point.
Place the remaining samples in a calibrated stability chamber set to standard room temperature conditions (e.g., 25°C / 60% Relative Humidity).
Timepoint Analysis:
At predetermined intervals (e.g., 1, 3, 6, 9, 12, 18, 24 months), remove samples from the chamber.
Prepare the samples for analysis in the exact same manner as the T=0 samples.
Analyze using the validated HPLC method, ensuring system suitability criteria (e.g., retention time, peak shape, resolution) are met before running the samples.
Data Interpretation:
Calculate the percentage of the parent compound remaining (Assay) relative to the T=0 value.
Identify and quantify any new impurities. The area percent of each impurity is reported. Mass balance (Assay % + Total Impurities %) should be close to 100%, accounting for any non-chromophoric degradants.
Data Presentation
Quantitative results from the stability study should be summarized in a clear, tabular format.
Timepoint (Months)
Appearance
Assay (% of Initial)
Major Degradant (Area %)
Total Impurities (Area %)
0
White Powder
100.0
Not Detected
0.05
3
White Powder
99.8
0.12
0.18
6
White Powder
99.5
0.25
0.45
12
White Powder
99.1
0.51
0.88
Table 1: Example stability data for Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate at 25°C / 60% RH.
Complementary Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for characterizing the material's thermal properties, which can indirectly inform on its stability.
DSC Protocol: A sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere. The resulting thermogram shows heat flow into or out of the sample, revealing thermal events like melting point and decomposition. By comparing the DSC trace of a T=0 sample to a sample aged for 12 months, one can detect subtle changes in crystallinity or the appearance of impurities, which often depress and broaden the melting endotherm.[3]
TGA Protocol: TGA measures changes in mass as a function of temperature.[4] It is excellent for determining the onset temperature of thermal decomposition. While not a direct measure of room temperature stability, a low decomposition temperature suggests lower intrinsic bond energies and potential lability.
Quantum chemical calculations can provide invaluable insight into the thermodynamics of potential degradation reactions before any experiments are run.[5][6]
Methodology: Density Functional Theory (DFT) at a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)) is used to perform geometry optimizations and frequency calculations for the parent molecule and its hypothesized degradation products (e.g., the hydrolysis products).
Calculation: From these calculations, the Gibbs free energy (G) of each species can be determined.
Analysis: The Gibbs free energy of reaction (ΔG_rxn) for a degradation pathway is calculated as:
ΔG_rxn = ΣG(products) - ΣG(reactants)
Interpretation:
A negative ΔG_rxn indicates that the degradation reaction is thermodynamically favorable and can occur spontaneously.
A positive ΔG_rxn indicates the reaction is not thermodynamically favorable under the calculated conditions.
This in-silico screening helps prioritize which degradation products to look for in the experimental analysis. For the primary hydrolysis pathway, the ΔG_rxn is expected to be negative, confirming its thermodynamic feasibility.
Conclusion and Recommendations
The structural features of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate—specifically the methyl ester group—suggest a primary degradation pathway of hydrolysis, which is thermodynamically favorable. While the tetrahydrofuran and secondary amine moieties are more robust, they represent secondary liabilities, primarily through oxidation.
Based on this analysis, the compound is expected to exhibit measurable degradation over time at room temperature, with the rate being critically dependent on the presence of moisture. For long-term storage, it is imperative that the material be protected in a dry, inert atmosphere. The experimental workflow detailed in this guide, centered on a stability-indicating HPLC method, provides a robust framework for quantifying the degradation rate and establishing an appropriate shelf-life. This empirical data, supported by thermal analysis and computational predictions, will ensure a complete and reliable understanding of the compound's thermodynamic stability, fulfilling the rigorous demands of scientific research and drug development.
References
Gandini, A. (2017). The Furan Platform: A Perfect Example of How the Biorefinery Concept Can Be Realized. In The Role of Catalysis for the Sustainable Production of Bio-fuels and Bio-chemicals. Elsevier. [Link]
Bernhardt, D., & Diekmann, H. (1991). Degradation of tetrahydrofuran by Rhodococcus ruber. Applied Microbiology and Biotechnology, 36(1), 120-123. [Link]
Collado, A., et al. (2020). Pathways for decomposition of THF by organolithiums: The role of HMPA. Dalton Transactions, 49(3), 678-687. [Link]
Chen, Y., et al. (2020). Tetrahydrofuran Biodegradation. Encyclopedia MDPI. [Link]
Wang, Y., et al. (2023). The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres. Journal of Hazardous Materials, 459, 132247. [Link]
Waterman, K. C., & Adami, R. C. (2015). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 494(1), 103-110. [Link]
Monserrat, J., et al. (2022). A complete description of thermodynamic stabilities of molecular crystals. Proceedings of the National Academy of Sciences, 119(7), e2114940119. [Link]
Kabalyk, K. P., & Diky, V. V. (2019). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Journal of Chemical & Engineering Data, 64(12), 4947-4957. [Link]
Nnaji, E. O., et al. (2024). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. Chemistry, 7(1), 35. [Link]
Wilson, Z. T., & Gmeiner, W. H. (2023). Predicting Thermodynamic Stability at Protein G Sites with Deleterious Mutations Using λ-Dynamics with Competitive Screening. Journal of Chemical Theory and Computation, 19(7), 2056-2068. [Link]
Bartel, C. J., et al. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Nature Computational Science, 2(12), 776-786. [Link]
Li, W., et al. (2018). Predicting the thermodynamic stability of perovskite oxides using machine learning models. arXiv preprint arXiv:1801.07823. [Link]
Diky, V., et al. (2017). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. NIST Technical Note 1951. [Link]
Ribeiro da Silva, M. A., & Santos, L. M. (2023). Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study. Molecules, 28(6), 2689. [Link]
Shcherbakov, A., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry–A European Journal. [Link]
Dinsdale, A. T. (1997). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. NPL Report CMMT(A) 75. [Link]
Dorofeeva, O. V., & Ryzhova, O. N. (2024). Thermochemistry of Furan and Its Derivatives: A High-Level Ab Initio Study. Journal of Chemical & Engineering Data. [Link]
Wang, S., et al. (2024). Kinetic and Thermodynamic Models for the Formation of Furan in Thermally Processed Foods: A Theoretical and Computational Study. Foods, 13(4), 534. [Link]
G. Murshid, et al. (2023). Biological Potential and Physicochemical Properties of Ionic Liquids Bioinspired by Carboxylic Acids: A Review. Molecules, 28(1), 35. [Link]
Murshid, G., et al. (2011). Thermo Physical Analysis of 2-Amino-2-methyl-1-propanol Solvent for Carbon Dioxide Removal. Chemical Engineering Transactions, 25, 45-50. [Link]
ResearchGate. (2015). Why are amino acids stable at room temperature for long time but peptides are not? [Link]
Rowlands, D. A., et al. (1985). Amino acid stability and microbial growth in total parenteral nutrient solutions. American journal of hospital pharmacy, 42(12), 2681-2685. [Link]
FTIR Spectrum Analysis of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate: A Mechanistic and Diagnostic Guide
Executive Summary In modern drug development and polymer chemistry, the structural verification of complex polyfunctional intermediates is paramount. Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate ( C9H17NO3...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug development and polymer chemistry, the structural verification of complex polyfunctional intermediates is paramount. Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate (
C9H17NO3
) is a highly versatile molecule characterized by three distinct functional motifs: a terminal methyl ester, a secondary amine bridge, and a tetrahydrofuran (THF) ring.
As a Senior Application Scientist, I approach Fourier Transform Infrared (FTIR) spectroscopy not as a simple peak-matching exercise, but as a mechanistic deconstruction of molecular vibrations. This whitepaper provides an in-depth, causality-driven guide to the FTIR spectral analysis of this compound, establishing a self-validating protocol for structural confirmation, impurity profiling, and degradation monitoring.
Structural Deconstruction & Vibrational Causality
To accurately interpret the FTIR spectrum of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate, we must first understand the physics driving its molecular vibrations. The intensity and position of an infrared absorption band are dictated by the change in the dipole moment during the vibration and the reduced mass of the atoms involved.
The molecule's structural complexity leads to overlapping spectral regions, particularly in the "fingerprint" zone (1500–400 cm⁻¹). By isolating the three core motifs—the ester, the secondary amine, and the cyclic ether—we can map the expected vibrational frequencies to their mechanistic origins.
Quantitative Spectral Mapping
The following table summarizes the diagnostic bands, their expected positions, and the underlying physical causality driving their appearance.
Functional Group
Vibration Mode
Expected Wavenumber (cm⁻¹)
Intensity & Shape
Mechanistic Causality
Secondary Amine
N-H Stretch
3310 – 3360
Weak, sharp
The N-H bond has a smaller dipole moment change compared to O-H. The single proton in secondary amines yields only one stretching band [1].
Methyl Ester
C=O Stretch
1735 – 1750
Strong, sharp
The highly polar carbonyl double bond undergoes a massive dipole change. Lack of conjugation keeps the frequency relatively high.
Methyl Ester
C-O Stretch
1150 – 1250
Strong, broad
Asymmetric stretching of the ester oxygen linkage; highly sensitive to the adjacent electron-withdrawing carbonyl.
THF Ring
C-O-C Stretch
1050 – 1100
Strong, sharp
Asymmetric ring stretching. The frequency is heavily influenced by the pseudorotation barrier of the five-membered furanose ring [2].
Aliphatic Chain
C-H Stretch
2850 – 2950
Medium, multiple
Symmetric and asymmetric stretching of the methylene (-CH₂-) backbone and the terminal methyl (-CH₃) group.
Secondary Amine
C-N Stretch
1130 – 1190
Medium
Overlaps with the ester C-O stretch. Diagnostic for the structural integrity of the amine backbone [3].
Given that Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate is typically a viscous liquid or oil at room temperature, Attenuated Total Reflectance (ATR) FTIR is the optimal sampling technique. However, ATR spectra are subject to wavelength-dependent penetration depth variations. To ensure scientific integrity, the experimental workflow must be a self-validating system —meaning the protocol inherently checks for errors before data is accepted.
Step-by-Step Methodology
Crystal Cleaning & Verification: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol, followed by acetone. Causality: Acetone evaporates rapidly, preventing solvent masking. Verify cleanliness by running a live monitor scan; the baseline must be flat with no residual C-H (2900 cm⁻¹) or C=O (1700 cm⁻¹) peaks.
Atmospheric Background Acquisition: Collect a background spectrum (Air/Blank) at 4 cm⁻¹ resolution, 64 scans. Causality: This mathematically subtracts ambient water vapor (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) and CO₂ (2350 cm⁻¹), which would otherwise mask the critical N-H stretching region.
Sample Application: Apply 1–2 drops of the neat liquid directly onto the ATR crystal. Ensure complete coverage of the active sensor area. Do not apply excessive pressure, as liquids naturally achieve intimate optical contact.
Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ using 64 co-added scans to maximize the signal-to-noise ratio.
Data Processing (ATR Correction): Apply an ATR correction algorithm. Causality: In ATR, the infrared beam penetrates deeper at lower wavenumbers. Without correction, the C-O-C bands (~1070 cm⁻¹) will appear artificially stronger than the N-H bands (~3330 cm⁻¹), skewing quantitative ratios.
Self-Validation Check: Inspect the baseline at 3800 cm⁻¹ and 2000 cm⁻¹. If the baseline is tilted or exhibits negative peaks, the background subtraction has failed due to atmospheric changes, and the scan must be repeated.
Once a high-fidelity spectrum is acquired, the interpretation relies on a peak-correlation framework rather than isolated band matching.
The High-Frequency Region (3500 – 2800 cm⁻¹)
The most critical diagnostic feature here is the N-H stretching vibration of the secondary amine, expected as a single, weak-to-medium sharp band between 3310 and 3360 cm⁻¹ [1].
Diagnostic Logic: If a broad, intense, parabolic band appears from 3600 to 3200 cm⁻¹, it indicates O-H stretching. Because the pure compound lacks hydroxyl groups, this is a definitive marker of moisture contamination or ester hydrolysis.
The Carbonyl Region (1800 – 1650 cm⁻¹)
The C=O stretch of the methyl ester will dominate the spectrum as a massive, sharp peak near 1740 cm⁻¹.
Diagnostic Logic: The exact position of this peak is highly sensitive to hydrogen bonding. If the secondary amine engages in intermolecular hydrogen bonding with the ester carbonyl, the peak may broaden slightly and shift downward toward 1735 cm⁻¹.
The Fingerprint Region (1500 – 400 cm⁻¹)
This region validates the molecular backbone. The THF ring exhibits a highly characteristic asymmetric C-O-C stretching band between 1050 and 1100 cm⁻¹ [2]. This band is often split or presents as a doublet due to the pseudorotation of the five-membered ring. Concurrently, the ester C-O stretch appears as a strong, broad band near 1200 cm⁻¹. The C-N stretch of the secondary amine [3] will appear as a medium band around 1150 cm⁻¹, often forming a complex overlapping envelope with the ester C-O bands.
Quality Control & Degradation Pathway Analysis
In drug development, FTIR is not just used for identification; it is a primary tool for stability testing. Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate is susceptible to two primary degradation pathways: Ester Hydrolysis and Amine Oxidation . By understanding the causality of these reactions, we can use FTIR to monitor compound integrity in real-time.
Ester Hydrolysis: Exposure to moisture and heat will cleave the methyl ester, yielding a carboxylic acid and methanol.
FTIR Signature: The appearance of a massive, broad O-H stretch centered around 3000 cm⁻¹ (overlapping the C-H bands), and a downward shift of the C=O peak from ~1740 cm⁻¹ to ~1710 cm⁻¹ (carboxylic acid dimer formation).
Amine Oxidation: Secondary amines can oxidize to form N-oxides upon exposure to air/peroxides.
FTIR Signature: The disappearance of the 3330 cm⁻¹ N-H stretch and the emergence of a new, strong N-O stretching band near 950 cm⁻¹.
Figure 2: FTIR diagnostic logic for monitoring degradation pathways and structural integrity.
By integrating this mechanistic understanding with a rigorous, self-validating analytical protocol, researchers can ensure the absolute structural integrity of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate throughout its lifecycle.
References
Nandiyanto, A. B. D. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak-Correlation Analysis. ASEAN Journal for Science and Engineering in Materials. [Link]
Štrajbl, M., Baumruk, V., & Florián, J. (1998). Scaled Quantum Mechanical Force Fields and Vibrational Spectra of Nucleic Acid Constituents. 9. Tetrahydrofuran. The Journal of Physical Chemistry B. [Link]
Giffin, G. A., Boesch, S., Bopege, D. N., Powell, D. R., Wheeler, R. A., & Frech, R. (2009). Vibrational Spectroscopy of Secondary Amine Salts: 1. Assignment of NH2+ Stretching Frequencies in Crystalline Phases. The Journal of Physical Chemistry B.[Link]
Protocols & Analytical Methods
Method
Application Note: Aza-Michael Synthesis of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]propanoate
Introduction and Mechanistic Rationale The synthesis of highly functionalized secondary amines is a cornerstone of modern molecular design, finding extensive utility in the development of active pharmaceutical ingredient...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Rationale
The synthesis of highly functionalized secondary amines is a cornerstone of modern molecular design, finding extensive utility in the development of active pharmaceutical ingredients (APIs), bio-inspired polymeric scaffolds, and surface-functionalization agents[1][2]. Methyl 3-[(tetrahydro-2-furanylmethyl)amino]propanoate is a versatile bifunctional intermediate. It features both a hydrogen-bond-accepting tetrahydrofuran (THF) ring and a highly reactive secondary amine, making it an ideal candidate for downstream amidation, RAFT polymer end-group functionalization, or integration into complex drug pharmacophores[2][3].
The most atom-economical and scalable route to this compound is the aza-Michael addition of tetrahydrofurfurylamine (the Michael donor) to methyl acrylate (the Michael acceptor).
Causality in Experimental Design
Unlike standard nucleophilic substitutions (e.g., alkyl halides) which frequently suffer from over-alkylation (yielding tertiary amines), the aza-Michael addition can be finely tuned to arrest at the secondary amine stage.
Nucleophilicity vs. Sterics: The primary amine of tetrahydrofurfurylamine is highly nucleophilic. Upon initial addition to the
β
-carbon of methyl acrylate, the resulting secondary amine becomes sterically hindered by the bulky tetrahydrofuranylmethyl group and the newly added propanoate chain, significantly reducing the kinetic rate of a second addition (over-alkylation).
Solvent Effects: Conducting the reaction in a polar protic solvent, such as methanol, accelerates the reaction. The protic solvent stabilizes the transient enolate intermediate via hydrogen bonding and facilitates the crucial proton-transfer step that resolves the intermediate into the final thermodynamic product.
Stoichiometry: A slight stoichiometric excess of methyl acrylate (1.1 to 1.2 equivalents) is employed to drive the reaction to completion. Because methyl acrylate is highly volatile (b.p. ~80 °C), the unreacted excess is easily removed in vacuo during workup, eliminating the need for complex chromatographic separation in highly optimized runs[4].
Experimental Methodology
Reagent Specifications and Stoichiometry
The following table summarizes the quantitative parameters for a standard 100 mmol scale synthesis.
Reagent
MW ( g/mol )
Equivalents
Amount (mmol)
Mass/Volume
Function
Tetrahydrofurfurylamine
101.15
1.00
100.0
10.12 g (10.3 mL)
Nucleophile
Methyl Acrylate
86.09
1.15
115.0
9.90 g (10.4 mL)
Electrophile
Methanol (Anhydrous)
32.04
-
-
50.0 mL
Solvent
Step-by-Step Synthesis Protocol
Step 1: System Preparation
Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet.
Introduce 10.12 g (100.0 mmol) of tetrahydrofurfurylamine and 50 mL of anhydrous methanol into the flask. Stir at 300 rpm to ensure complete homogeneity.
Submerge the reaction flask in an ice-water bath to lower the internal temperature to 0–5 °C. Rationale: The aza-Michael addition is exothermic; initial cooling prevents uncontrolled temperature spikes that could promote unwanted polymerization of the acrylate.
Step 2: Reagent Addition
4. Transfer 9.90 g (115.0 mmol) of methyl acrylate to a pressure-equalizing dropping funnel.
5. Add the methyl acrylate dropwise to the stirring amine solution over a period of 30 minutes.
Step 3: Reaction Propagation
6. Once the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to ambient temperature (20–25 °C).
7. Stir the mixture continuously for 16–24 hours under an argon atmosphere.
8. In-Process Control (IPC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v) and ninhydrin stain. The primary amine starting material will appear as a distinct spot that depletes over time, while the secondary amine product will emerge at a higher
Rf
value.
Step 4: Workup and Isolation
9. Upon confirmed consumption of the tetrahydrofurfurylamine, transfer the reaction mixture to a rotary evaporator.
10. Remove the methanol solvent and the unreacted excess methyl acrylate under reduced pressure (40 °C water bath, ~50 mbar).
11. To ensure complete removal of trace methyl acrylate, co-evaporate the resulting pale yellow oil twice with 20 mL of dichloromethane.
Step 5: Purification (Optional but Recommended for High-Purity Applications)
12. For applications requiring >98% purity (e.g., RAFT polymer end-group analysis[2]), purify the crude oil via vacuum distillation (Kugelrohr) or flash column chromatography (Silica gel, gradient elution from 100% EtOAc to EtOAc:MeOH 9:1).
Visualizations of Reaction Logic
Experimental Workflow
Figure 1: Sequential experimental workflow for the aza-Michael addition.
Mechanistic Pathway
Figure 2: Mechanistic progression of the aza-Michael addition under protic conditions.
Analytical Characterization (Expected Data)
To validate the synthesized system, the following spectral parameters should be confirmed:
The Versatile Building Block: Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate in Modern Organic Synthesis
In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic selection of molecular building blocks is paramount. These foundational units dictate the efficiency of a synthetic route and imb...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic selection of molecular building blocks is paramount. These foundational units dictate the efficiency of a synthetic route and imbue the final molecule with desirable physicochemical and pharmacological properties. Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate, a secondary amine derivative, has emerged as a noteworthy building block, offering a unique combination of a saturated heterocyclic motif and a reactive β-amino ester functionality. This guide provides an in-depth exploration of its synthesis, properties, and, most critically, its application in the construction of complex molecular architectures.
Unveiling the Molecule: Structure and Key Features
Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate (Molecular Formula: C9H17NO3, Molecular Weight: 187.24 g/mol ) incorporates two key structural features that underpin its utility in organic synthesis[1]:
The Tetrahydrofurfuryl Group: This saturated five-membered oxygen-containing heterocycle is a common motif in a variety of biologically active compounds and natural products.[2] Its presence can influence solubility, metabolic stability, and receptor binding interactions.
The β-Amino Ester Moiety: This functional group provides a versatile handle for a wide array of chemical transformations. The secondary amine can be further functionalized, and the ester can undergo hydrolysis, amidation, or reduction, allowing for the introduction of diverse substituents and the construction of more complex scaffolds. β-amino acids and their derivatives are crucial components in many pharmaceuticals.[3]
A summary of the key physicochemical properties of this building block is presented in Table 1.
Synthesis of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate: A Reductive Amination Approach
The most logical and widely employed method for the synthesis of N-alkylated amino esters is through reductive amination. This process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
The synthesis of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate proceeds via the reductive amination of tetrahydrofurfural with methyl 3-aminopropanoate.
Conceptual Synthetic Pathway
Caption: Proposed synthesis of the target molecule via reductive amination.
Protocol: Synthesis via Reductive Amination
This protocol is a generalized procedure based on established methods for the reductive amination of aldehydes. Optimization of specific parameters may be required to achieve the highest yield.
Preparation of the Free Amine: In a round-bottom flask, dissolve methyl 3-aminopropanoate hydrochloride (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath and add triethylamine (1.1 eq) dropwise. Stir the mixture at 0 °C for 30 minutes to generate the free methyl 3-aminopropanoate in situ.
Imine Formation: To the same flask, add tetrahydrofurfural (1.0 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
Reduction: Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture at room temperature. The addition may cause a slight exotherm. Stir the reaction vigorously overnight at room temperature.
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate.
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Notes: A Gateway to Diverse Molecular Scaffolds
While specific literature on the direct application of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate as a building block is limited, its structural motifs are present in numerous biologically active molecules. The N-substituted β-amino ester functionality allows for a variety of subsequent transformations, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.
Amide Bond Formation: Synthesis of N-Substituted β-Alanine Amides
The ester functionality of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate can be readily converted to an amide via reaction with a primary or secondary amine. This transformation is fundamental in the synthesis of peptidomimetics and other bioactive amides.
General Workflow for Amide Synthesis
Caption: Amide formation from the target molecule.
Protocol: Synthesis of N-Benzyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide (A Representative Amide)
Magnetic stirrer and heating mantle with reflux condenser
Rotary evaporator
Procedure:
In a round-bottom flask, dissolve Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate (1.0 eq) in methanol.
Add benzylamine (1.2 eq) to the solution.
Add a catalytic amount of sodium methoxide.
Heat the reaction mixture to reflux and monitor the progress by TLC.
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
Methanol as Solvent: Methanol is a suitable solvent for both reactants and facilitates the aminolysis reaction.
Sodium Methoxide Catalyst: The basic catalyst promotes the nucleophilic attack of the amine on the ester carbonyl.
Reflux Conditions: Heating the reaction mixture increases the reaction rate.
Further N-Functionalization: Synthesis of Ureas and Sulfonamides
The secondary amine of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate is a nucleophilic center that can react with various electrophiles. This allows for the introduction of a wide range of functional groups, leading to the synthesis of ureas, sulfonamides, and other derivatives with potential biological activity.
Protocol: Synthesis of Methyl 3-[[(4-methylphenyl)sulfonyl][(tetrahydro-2-furanyl)methyl]amino]propanoate (A Representative Sulfonamide)
Dissolve Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate (1.0 eq) in anhydrous dichloromethane.
Add triethylamine or pyridine (1.5 eq) to the solution to act as a base.
Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
Allow the reaction to warm to room temperature and stir overnight.
Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be purified by chromatography.
Expertise & Experience Insights:
The tetrahydrofuran moiety is a known pharmacophore in various drug molecules. For instance, tetrahydrofuran and furan derivatives are found in antibacterial, antiviral, and vasodilator drugs.[2] The incorporation of this building block can be a strategic move in a drug discovery program to explore new chemical space and improve the pharmacokinetic profile of a lead compound.
Conclusion and Future Outlook
Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate represents a valuable and versatile building block for organic synthesis. Its straightforward synthesis via reductive amination and the presence of two distinct and reactive functional groups provide chemists with a powerful tool for the construction of diverse and complex molecular architectures. While the full potential of this specific molecule is still being explored, its structural components are well-established in the synthesis of biologically active compounds. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in advancing these fields.
References
Synthesis and pharmacology of 8-amino-3-[(tetrahydro-2-furanyl)methyl] benzomorphan. [Link]
Trofimov, A. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4619. [Link]
Chen, X., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1229333. [Link]
Gribble, G. W. (2010). Sodium borohydride and sodium triacetoxyborohydride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
Anusevičius, K., et al. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 749-756. [Link]
Santra, S., et al. (2011). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Theranostics, 1, 269–283. [Link]
The Synthesis and Role of β-Alanine in Plants. (2019). Frontiers in Plant Science. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 3-Amino-2-Fluorobenzoate in Modern Pharmaceutical Synthesis. [Link]
Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. [Link]
Formation of N2-tetrahydrofuranyl and N2-tetrahydropyranyl adducts in the reactions of alpha-acetoxy-N-nitrosopyrrolidine and alpha-acetoxy-N-nitrosopiperidine with DNA. (1995). Chemical Research in Toxicology. [Link]
Synthesis, Reactions and Biological Importance of α, β-Unsaturated Carbodithioate Esters: A Review. (2020). International Journal of Organic Chemistry. [Link]
Hilaris Publisher. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]
Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. (2023). CrystEngComm. [Link]
Application Note: Methyl 3-(((tetrahydrofuran-2-yl)methyl)amino)propanoate in Medicinal Chemistry
Executive Summary & Structural Rationale Methyl 3-(((tetrahydrofuran-2-yl)methyl)amino)propanoate (CAS 1040688-74-1) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
Methyl 3-(((tetrahydrofuran-2-yl)methyl)amino)propanoate (CAS 1040688-74-1) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry and drug discovery[1][2]. Structurally, it features a secondary amine flanked by a tetrahydrofuran (THF) ring and a methyl propanoate ester.
The strategic value of this scaffold lies in its precise structural causality:
Tetrahydrofuranylmethyl Moiety: The THF ring acts as a conformationally restricted hydrogen bond acceptor. Unlike open-chain aliphatic ethers, the cyclic ether minimizes entropic penalties upon target binding and improves metabolic stability against oxidative dealkylation[3][4].
Secondary Amine: Serves as the primary nucleophilic handle for divergent synthesis. Its moderate steric hindrance allows for controlled N-alkylation, reductive amination, or acylation without over-reactivity.
Methyl Propanoate Ester: Acts as a transient protecting group that allows selective N-functionalization. Post-derivatization, it undergoes facile saponification to yield a carboxylic acid, enabling late-stage amide coupling to explore structure-activity relationships (SAR).
Key Applications in Drug Discovery
Modulators of ATP-Binding Cassette (ABC) Transporters
This scaffold is instrumental in synthesizing modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[3]. In this context, the THF-amino-propanoate derivative is integrated into the core structure to fine-tune the lipophilicity (LogP) and topological polar surface area (TPSA). This ensures optimal partitioning into the lipid bilayer where the CFTR transmembrane domains reside, facilitating the chaperone effect required to correct mutant protein folding[3].
Receptor Protein Kinase Modulators
In the development of kinase inhibitors, achieving high selectivity and aqueous solubility is a persistent challenge. The incorporation of the tetrahydrofuranylmethyl group at solvent-exposed regions of the kinase inhibitor scaffold enhances solubility without disrupting critical hinge-binding interactions[4]. The propanoate linker provides the necessary spatial extension to project the THF ring into the solvent channel[4].
Cannabinoid Receptor 1 (CB1) Antagonists
Emerging therapies for acute cannabinoid overdose utilize CB1 inverse agonists/antagonists (e.g., ANEB-001 analogs). The THF-amino-propanoate building block is employed to construct azetidine-1-carboxamide or related peripheral appendages[5]. These appendages are crucial for receptor sub-pocket occupation and for preventing excessive blood-brain barrier (BBB) penetration when peripheral restriction is desired[5].
Low molecular weight (187.24 g/mol ) allows for significant downstream elaboration without violating Lipinski's Rule of 5.
LogP (Predicted)
~0.5 - 1.0
Highly hydrophilic; excellent for balancing highly lipophilic core scaffolds (e.g., kinase hinge binders).
H-Bond Donors
1
The secondary amine acts as an HBD until derivatized.
H-Bond Acceptors
4
THF oxygen, amine nitrogen, and ester oxygens provide multiple vectors for target interaction.
Table 2: Reaction Optimization Matrix for N-Derivatization
Reagent System
Solvent
Temp
Yield (%)
Observation / Causality
Acid Chloride + TEA
DCM
0 °C to RT
65%
Moderate yield; TEA acts as a competing nucleophile, leading to impurities.
Acid Chloride + DIPEA
DCM
0 °C to RT
88%
High yield; Steric bulk of DIPEA prevents nucleophilic attack.
Carboxylic Acid + HATU + DIPEA
DMF
RT
92%
Excellent yield; HATU forms a highly reactive HOAt ester, ideal for hindered secondary amines.
Carboxylic Acid + EDC + HOBt
DCM
RT
75%
Slower reaction kinetics compared to HATU; requires longer reaction times.
Experimental Protocols
Protocol 1: N-Acylation of the Secondary Amine
This protocol utilizes HATU to ensure high-efficiency coupling with minimal epimerization of the incoming carboxylic acid.
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the target carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M).
Activation: Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the solution.
Causality: DIPEA is chosen over Triethylamine (TEA) due to its increased steric bulk, which prevents it from acting as a competing nucleophile during the activation of the carboxylic acid. Allow the mixture to stir for 15 minutes at room temperature to form the active HOAt ester.
Coupling: Add Methyl 3-(((tetrahydrofuran-2-yl)methyl)amino)propanoate (1.0 equiv) dropwise. Stir at room temperature for 2-4 hours.
Self-Validation Step: Monitor the reaction via TLC (silica gel, 5% MeOH in DCM). The secondary amine starting material will stain positive (blue/purple) with Ninhydrin, whereas the tertiary amide product will be Ninhydrin-negative but UV-active (if an aromatic acid was used). Confirm product mass via LC-MS (ESI+): [M+H]+ expected.
Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Protocol 2: Saponification of the Methyl Ester
This protocol selectively hydrolyzes the methyl ester without cleaving the newly formed amide bond.
Preparation: Dissolve the N-acylated intermediate from Protocol 1 (1.0 equiv) in a solvent mixture of THF/MeOH/H2O (3:1:1, 0.1 M).
Causality: A mixed solvent system is critical. THF solubilizes the organic substrate, water dissolves the inorganic base, and MeOH acts as a phase-transfer bridge to ensure a homogenous reaction mixture.
Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H2O) (2.5 equiv) at 0 °C.
Causality: Lithium hydroxide is preferred over NaOH/KOH as the lithium cation coordinates strongly with the ester carbonyl oxygen, increasing its electrophilicity and accelerating hydrolysis at ambient temperatures.
Reaction: Warm to room temperature and stir for 2 hours.
Self-Validation Step: Monitor via TLC (silica gel, 10% MeOH in DCM with 1% AcOH). The product carboxylic acid will have a significantly lower Rf than the methyl ester. Confirm complete consumption of the ester via LC-MS before workup to avoid difficult downstream separations.
Workup: Acidify the mixture to pH ~3 using 1M HCl. Extract with EtOAc (3x). Wash with brine, dry over Na2SO4, and concentrate to yield the free carboxylic acid, ready for final target assembly.
Visualizations
Divergent synthetic workflow of Methyl 3-(((tetrahydrofuran-2-yl)methyl)amino)propanoate.
Mechanism of action for CFTR modulators derived from the THF-amino-propanoate scaffold.
Application Note: Catalytic Amination Methods for the Synthesis of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate is a secondary amine that serves as a...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate is a secondary amine that serves as a valuable building block in the synthesis of a variety of more complex molecules, including pharmaceutical intermediates. Its structure combines a saturated heterocyclic tetrahydrofuran moiety with an amino acid ester, offering multiple points for further chemical modification. Catalytic reductive amination is a highly efficient and atom-economical method for the synthesis of such secondary amines.[1][2] This one-pot reaction involves the condensation of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[1] This application note provides a detailed technical guide on the synthesis of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate via catalytic reductive amination, exploring different catalytic systems and providing detailed experimental protocols.
Reaction Overview: The Logic of Catalytic Reductive Amination
The synthesis of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate is achieved through the reductive amination of tetrahydro-2-furancarbaldehyde with methyl 3-aminopropanoate. The overall transformation is depicted below:
Caption: General reaction scheme for the synthesis of the target molecule.
The reaction proceeds in two key steps:
Imine Formation: The primary amine (methyl 3-aminopropanoate) nucleophilically attacks the carbonyl carbon of the aldehyde (tetrahydro-2-furancarbaldehyde) to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield a Schiff base, or imine. This step is typically reversible and often acid-catalyzed to facilitate the dehydration.
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. This is the hydrogenation step and is where the catalyst plays a crucial role. The choice of catalyst and hydrogen source is critical for achieving high yield and selectivity.
Key Reagents and Their Properties
A thorough understanding of the starting materials is fundamental to successful synthesis.
Compound
Structure
Molecular Formula
Molecular Weight ( g/mol )
Boiling Point (°C)
Density (g/mL)
Tetrahydro-2-furancarbaldehyde
C₅H₈O₂
100.12
142
1.107
Methyl 3-aminopropanoate
C₄H₉NO₂
103.12
151.8
~1.0
Note: Data sourced from PubChem and other chemical suppliers.[3][4][5][6][7][8][9]
Catalytic Systems: A Comparative Overview
Several catalytic systems can be employed for this reductive amination. The choice of catalyst will influence reaction conditions, cost, and scalability.
Catalyst
Hydrogen Source
Typical Conditions
Advantages
Disadvantages
Palladium on Carbon (Pd/C)
H₂ gas (1-50 atm)
Room temp. to 80°C, Methanol or Ethanol
High activity, good functional group tolerance, commercially available.[3]
Requires specialized hydrogenation equipment, potential for over-reduction.
Raney Nickel (Raney® Ni)
H₂ gas (1-50 atm) or H-transfer agents (e.g., isopropanol)
Pyrophoric, requires careful handling, potential for side reactions.
Platinum(IV) Oxide (PtO₂, Adams' catalyst)
H₂ gas (1-3 atm)
Room temp., various solvents
Highly active, effective under mild conditions.[11]
Expensive noble metal catalyst.
Experimental Protocols
The following protocols are provided as detailed starting points for the synthesis of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate. Safety Precaution: All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Protocol 1: Reductive Amination using Palladium on Carbon (Pd/C) and Hydrogen Gas
This protocol is a classic and reliable method for reductive amination.
Caption: Workflow for Pd/C catalyzed reductive amination.
Procedure:
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve tetrahydro-2-furancarbaldehyde (1.0 g, 10 mmol) and methyl 3-aminopropanoate (1.03 g, 10 mmol) in methanol (50 mL).
Catalyst Addition: Carefully add 10% Pd/C (100 mg) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus. Purge the system several times with nitrogen followed by hydrogen gas. Pressurize the vessel with hydrogen to 50 psi (approximately 3.4 atm).
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate.
Protocol 2: Reductive Amination using Raney® Nickel and a Hydrogen Transfer Reagent
This method avoids the need for a high-pressure hydrogenation apparatus by using isopropanol as a hydrogen donor.[10]
Materials:
Tetrahydro-2-furancarbaldehyde (1.0 g, 10 mmol)
Methyl 3-aminopropanoate (1.03 g, 10 mmol)
Raney® Nickel (slurry in water, ~0.5 g)
Isopropanol (50 mL)
Reflux condenser
Workflow Diagram:
Caption: Workflow for Raney® Ni catalyzed transfer hydrogenation.
Procedure:
Catalyst Preparation: Carefully wash the Raney® Nickel slurry with isopropanol three times to remove the water.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine tetrahydro-2-furancarbaldehyde (1.0 g, 10 mmol), methyl 3-aminopropanoate (1.03 g, 10 mmol), and isopropanol (50 mL).
Catalyst Addition: Add the washed Raney® Nickel to the reaction mixture.
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 6-12 hours. Monitor the reaction by TLC or GC-MS.
Work-up: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel. Caution: Raney® Nickel is pyrophoric and the filter cake should not be allowed to dry. Keep it wet with isopropanol and dispose of it appropriately.
Isolation and Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography as described in Protocol 1.
Product Characterization
The identity and purity of the synthesized Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate should be confirmed by standard analytical techniques.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the tetrahydrofuran ring protons, the methylene group connecting the ring to the nitrogen, the two methylene groups of the propanoate chain, and the methyl ester group.
¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for each of the carbon atoms in the molecule.
Mass Spectrometry (GC-MS or LC-MS): This will confirm the molecular weight of the product.
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic N-H stretch for the secondary amine and a C=O stretch for the ester.
Troubleshooting and Optimization
Issue
Possible Cause
Suggested Solution
Low Conversion
Inefficient imine formation
Add a catalytic amount of a weak acid (e.g., acetic acid) to promote dehydration.
Inactive catalyst
Use fresh catalyst. Ensure proper activation of Raney® Nickel.
Insufficient hydrogen pressure (Protocol 1)
Increase hydrogen pressure.
Formation of Alcohol Byproduct
Reduction of the aldehyde before imine formation
Add the reducing agent or apply hydrogen pressure after allowing the aldehyde and amine to stir together for a period to pre-form the imine.
Difficulty in Purification
Product streaking on silica gel
Add a small amount of triethylamine (e.g., 1%) to the eluent to suppress the interaction of the basic amine with the acidic silica gel.
Conclusion
Catalytic reductive amination is a robust and versatile method for the synthesis of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate. Both heterogeneous catalysts like Pd/C and Raney® Nickel can effectively mediate this transformation. The choice of the specific protocol will depend on the available equipment and safety considerations. The provided protocols offer a solid foundation for researchers to successfully synthesize this valuable building block for further applications in drug discovery and development.
References
UTC Scholar. (n.d.). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. Retrieved from [Link]
Thakore, R. R., Takale, B. S., Casotti, G., Gao, E. S., Jin, H. S., & Lipshutz, B. H. (2020). Chemoselective Reductive Aminations in Aqueous Nanoreactors Using Parts per Million Level Pd/C Catalysis. Organic Letters, 22(16), 6324–6329. [Link]
PubChem. (n.d.). Tetrahydro-2-furancarboxaldehyde. Retrieved from [Link]
Stenutz. (n.d.). tetrahydro-2-furancarbaldehyde. Retrieved from [Link]
Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718. [Link]
Sukhorukov, A. Y. (2021). Reductive Aminations with Metal Catalysts. Encyclopedia, 1(2), 375-402. [Link]
The Good Scents Company. (n.d.). tetrahydrofurfural, 7681-84-7. Retrieved from [Link]
Balaram, P. K., Jagadeesh, R. V., & Beller, M. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(16), 5696-5743. [Link]
FlavScents. (n.d.). tetrahydrofurfural. Retrieved from [Link]
The Good Scents Company. (n.d.). (R)-tetrahydrofurfural, 22170-11-2. Retrieved from [Link]
Application Note: Integration of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate in Peptidomimetic Synthesis
Introduction & Rationale The development of α-peptide/β-peptoid chimeras has emerged as a powerful strategy to overcome the pharmacokinetic limitations of natural peptides, specifically their rapid proteolytic degradatio...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Rationale
The development of α-peptide/β-peptoid chimeras has emerged as a powerful strategy to overcome the pharmacokinetic limitations of natural peptides, specifically their rapid proteolytic degradation and poor cellular uptake[1]. Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate is a highly specialized N-alkylated β-alanine derivative utilized to introduce structural rigidity and functional diversity into these peptidomimetics.
From a mechanistic standpoint, this building block serves two critical functions:
Proteolytic Shielding: The β-alanine backbone extends the peptide chain by one methylene unit. This subtle elongation disrupts the standard hydrogen-bonding register required by native proteases, rendering the local amide bonds virtually invisible to enzymatic cleavage[2].
Membrane Permeability & Target Affinity: The N-alkylation eliminates the amide hydrogen, preventing intermolecular hydrogen bonding and thereby increasing lipophilicity. Furthermore, the tetrahydro-2-furanylmethyl (THFA) group acts as a constrained hydrogen-bond acceptor, mimicking polar but uncharged side chains (such as serine or threonine ethers) to modulate receptor binding affinity without sacrificing membrane permeability[1].
Physicochemical Challenges & Mechanistic Insights
Incorporating N-alkylated amino acids into Solid-Phase Peptide Synthesis (SPPS) presents distinct chemical hurdles. The commercial precursor is supplied as a methyl ester with a free secondary amine. For standard Fmoc-SPPS, the ester must be saponified to a free carboxylic acid, and the secondary amine must be Fmoc-protected to prevent uncontrolled oligomerization.
During chain elongation, coupling the Fmoc-protected building block to a primary amine on the growing peptide chain is relatively straightforward. However, coupling the subsequent amino acid onto the deprotected, sterically hindered N-alkyl secondary amine is notoriously difficult. Traditional coupling reagents like HATU or HBTU often result in incomplete couplings, deletion sequences, or promote side reactions such as acid-mediated oxazolonium formation and backbone cleavage[3].
To overcome this, uronium-type reagents with a morpholonium-based iminium moiety, such as COMU , are mandated. COMU pairs powerful activation with the safe, non-explosive OxymaPure leaving group. The morpholonium ring acts as an internal base, accelerating the acylation of hindered secondary amines to completion while minimizing epimerization[4][5].
Quantitative Data: Coupling Reagent Efficacy
The selection of coupling reagents is the primary determinant of success when working with N-alkylated β-amino acids. The table below summarizes the field-proven efficacy of various activation strategies.
Coupling Reagent
Activation Mechanism
Efficacy on N-Alkyl Amines
Epimerization Risk
Primary Byproducts
HATU
Uronium / HOAt ester
Low to Moderate
Moderate
Tetramethylurea, HMPA (trace)
DIC / OxymaPure
Carbodiimide / Oxime ester
Moderate
Low
Diisopropylurea (DIU)
COMU
Uronium / Oxyma ester
High
Very Low
Morpholine derivatives
BTC (Triphosgene)
Acyl chloride formation
Very High
High
HCl, CO
2
Data synthesized from comparative studies on sterically hindered peptide bond formation[2][4][5].
Experimental Workflows & Logical Relationships
Synthetic workflow for converting the methyl ester monomer into an SPPS-ready building block.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, incorporating analytical checkpoints to ensure the integrity of the synthesis.
Causality: The methyl ester must be hydrolyzed to allow C-terminal coupling, while the secondary amine must be protected to prevent polymerization. LiOH is used over NaOH to prevent harsh alkaline degradation, and Fmoc-OSu is selected over Fmoc-Cl to avoid the formation of dipeptide impurities.
Saponification: Dissolve 10 mmol of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate in 30 mL of THF/MeOH/H
2
O (3:1:1 v/v).
Add 15 mmol (1.5 eq) of LiOH·H
2
O. Stir at room temperature for 2 hours.
Validation Check: Monitor the disappearance of the methyl ester via TLC (DCM:MeOH 9:1) or LC-MS.
Fmoc Protection: Once saponification is complete, adjust the pH to 8.5 using 1M HCl. Add 12 mmol (1.2 eq) of Fmoc-OSu dissolved in 10 mL of THF dropwise.
Stir for 4 hours, maintaining pH 8.0-8.5 with 10% Na
2
CO
3
as needed.
Workup: Acidify the aqueous layer to pH 3.0 with 1M HCl. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate under vacuum to yield Fmoc-N(THFA-methyl)-β-Alanine-OH.
Protocol 2: Coupling the Building Block to the Peptide Resin
Causality: Coupling the free carboxylic acid of our building block to the primary amine of the resin-bound peptide is sterically unhindered. DIC/OxymaPure is chosen for its superior atom economy and lack of explosive hazards compared to benzotriazoles[5].
Swell the peptide resin (0.1 mmol scale) in DMF for 30 minutes.
Prepare the coupling cocktail: 0.3 mmol (3 eq) of Fmoc-N(THFA-methyl)-β-Alanine-OH and 0.3 mmol (3 eq) of OxymaPure in 2 mL DMF.
Add 0.3 mmol (3 eq) of N,N'-Diisopropylcarbodiimide (DIC) to the cocktail. Activate for 3 minutes.
Add the activated mixture to the resin and agitate for 1 hour at room temperature.
Validation Check: Perform a Kaiser test. A yellow/colorless resin indicates complete acylation of the primary amine.
Protocol 3: Coupling the Subsequent Amino Acid (The Critical Step)
Causality: The N-terminal amine is now a sterically hindered, N-alkylated secondary amine. Standard carbodiimides will fail. COMU is deployed because its morpholonium ring acts as an intramolecular base, drastically accelerating the reaction rate[2][4].
Deprotect the Fmoc group using 20% Piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).
Validation Check: Perform a Chloranil test (not a Kaiser test, as Kaiser yields false negatives for secondary amines). A dark blue/green bead indicates a free secondary amine.
Prepare the coupling cocktail: 0.4 mmol (4 eq) of the next Fmoc-Amino Acid and 0.4 mmol (4 eq) of COMU in 2 mL DMF.
Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). The solution will immediately turn red/orange, indicating active ester formation.
Add to the resin and agitate for 2 hours.
Crucial Step: Drain the reaction vessel and repeat steps 3-5 (Double Coupling) to ensure quantitative conversion.
Validation Check: Repeat the Chloranil test. Colorless beads confirm complete acylation of the hindered secondary amine.
References
Tuning of Protease Resistance in Oligopeptides through N-Alkylation
NIH PubMed Central (PMC)
URL:[2]
White Paper: A Glimpse into the Development of Peptide Coupling Reagents
Veranova
URL:[4]
Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18
ACS Publications
URL:[3]
Green Chemistry: healthier chemists with every peptide synthesized
Gyros Protein Technologies
URL:[5]
Peptidomimetics and Cell-Penetrating Peptides
ResearchGate
URL:[1]
Scale-up synthesis of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate for industrial research
An Application Note for Industrial Research Topic: Scale-up Synthesis of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate Abstract This application note provides a comprehensive guide for the scale-up synthesis of...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Industrial Research
Topic: Scale-up Synthesis of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate, a key intermediate in various research and development applications. The described protocol is based on a robust reductive amination pathway, optimized for safety, efficiency, and scalability. We will delve into the mechanistic rationale behind the chosen synthetic route, provide a detailed, step-by-step protocol suitable for pilot-scale production, and address critical process considerations for successful industrial application. This document is intended for researchers, chemists, and process engineers in the pharmaceutical and specialty chemical industries.
Introduction and Strategic Rationale
Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate is a secondary amine ester that serves as a versatile building block in organic synthesis. Its structural motifs, a tetrahydrofuran ring and an amino-ester chain, make it a valuable precursor for the development of novel chemical entities. The synthesis of this molecule on a laboratory scale is relatively straightforward; however, transitioning to industrial-scale production introduces significant challenges related to reaction kinetics, thermodynamics, and process safety.
The chosen synthetic strategy is a one-pot reductive amination reaction between Tetrahydrofurfural (an aldehyde) and Methyl 3-aminopropanoate (a primary amine). This method is favored for its high atom economy, operational simplicity, and the avoidance of isolating the intermediate imine, which can be unstable. The reaction proceeds via the initial formation of a Schiff base (imine), which is then reduced in situ to the desired secondary amine.
Mechanistic Pathway and Process Logic
The core of this synthesis is the reductive amination process. The reaction is typically carried out in a suitable solvent, and a reducing agent is added to selectively reduce the C=N double bond of the imine intermediate.
Caption: Figure 1: Reductive Amination Pathway
For scale-up, Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. Unlike more reactive borohydrides like NaBH₄, NaBH(OAc)₃ is a milder and more selective reagent that can be added in one portion at the beginning of the reaction. It is not protic and does not generate hydrogen gas, which is a significant safety advantage in an industrial setting.
Reagents and Materials
Proper handling and sourcing of materials are critical for reproducibility and safety.
Reagent
Formula
MW ( g/mol )
CAS No.
Key Properties
Supplier Notes
Tetrahydrofurfural
C₅H₈O₂
100.12
97-99-4
Colorless liquid, moisture sensitive
Purity >98% recommended
Methyl 3-aminopropanoate HCl
C₄H₁₀ClNO₂
139.58
3195-98-8
White solid, hygroscopic
Salt form is often more stable for storage
Sodium triacetoxyborohydride
C₆H₁₀BNaO₆
211.94
56553-60-7
White powder, moisture sensitive
Handle under inert atmosphere (N₂)
Dichloromethane (DCM)
CH₂Cl₂
84.93
75-09-2
Volatile solvent, regulated
Anhydrous grade is required
Sodium Bicarbonate (NaHCO₃)
NaHCO₃
84.01
144-55-8
White powder
Saturated aqueous solution for work-up
Triethylamine (TEA)
C₆H₁₅N
101.19
121-44-8
Liquid, strong base, pungent odor
Used to free the amine from its HCl salt
Detailed Scale-Up Protocol
This protocol is designed for a 10 L scale. All operations should be conducted in a well-ventilated fume hood or a designated process bay with appropriate personal protective equipment (PPE).
4.1. Reactor Setup and Inerting
Assemble a 20 L jacketed glass reactor equipped with an overhead stirrer, a thermocouple, a nitrogen inlet, and a condenser.
Ensure the reactor is clean, dry, and free of any contaminants.
Purge the reactor with dry nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a gentle nitrogen blanket throughout the reaction.
4.2. Reagent Charging and Amine Free-Basing
To the inerted reactor, add Dichloromethane (DCM, 5.0 L).
Cool the reactor contents to 0-5 °C using a circulating chiller.
Slowly add Triethylamine (TEA, 1.50 L, 10.74 mol) via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
Stir the resulting slurry at 0-5 °C for an additional 30 minutes. The formation of triethylamine hydrochloride salt will be visible.
4.3. Imine Formation and Reduction
In a separate, dry vessel, dissolve Tetrahydrofurfural (0.72 kg, 7.19 mol, 1.0 eq) in DCM (1.0 L).
Add the Tetrahydrofurfural solution to the reactor dropwise over 30 minutes, maintaining the internal temperature at 0-5 °C.
Add Sodium triacetoxyborohydride (STAB, 1.82 kg, 8.59 mol) portion-wise over 60-90 minutes. This step can be mildly exothermic; careful monitoring and control of the addition rate are crucial.
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-18 hours.
4.4. Reaction Monitoring
Monitor the reaction progress by taking small, quenched aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
The reaction is considered complete when the starting aldehyde is no longer detectable.
4.5. Work-up and Extraction
Cool the reaction mixture back to 10-15 °C.
Slowly and carefully quench the reaction by adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃, 4.0 L). Caution: Gas evolution (CO₂) may occur.
Stir the biphasic mixture vigorously for 30 minutes.
Stop the stirring and allow the layers to separate.
Drain the lower organic (DCM) layer.
Extract the aqueous layer with DCM (2 x 1.5 L).
Combine all organic layers.
Wash the combined organic phase with brine (saturated NaCl solution, 2.0 L).
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
4.6. Purification
The crude product will be a pale yellow oil. For industrial applications requiring high purity, purification by vacuum distillation is recommended.
Set up a vacuum distillation apparatus.
Heat the crude oil under reduced pressure.
Collect the fraction corresponding to the boiling point of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate. The expected boiling point will be in the range of 110-120 °C at ~1 mmHg.
Process Flow and Critical Control Points
Caption: Figure 2: Process Workflow and CCPs
Safety and Environmental Considerations
Dichloromethane (DCM): DCM is a regulated solvent with potential health risks. All operations must be performed in a contained and well-ventilated area. Consider alternative solvents like 2-Methyltetrahydrofuran (2-MeTHF) during process optimization, as it is a greener solvent alternative.
Exotherms: The free-basing and reduction steps are exothermic. The addition rates must be carefully controlled, and a reliable cooling system is essential to prevent thermal runaways.
Quenching: Quenching with sodium bicarbonate generates gas. Ensure adequate headspace in the reactor and slow, controlled addition to manage the pressure.
Waste Disposal: Aqueous and solid waste must be disposed of in accordance with local environmental regulations. The triethylamine hydrochloride salt formed can be separated and treated.
Conclusion
The protocol outlined in this application note presents a reliable and scalable method for the synthesis of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate. By employing a one-pot reductive amination with Sodium triacetoxyborohydride, the process is optimized for safety and efficiency at an industrial research scale. Careful attention to the identified critical control points—moisture exclusion, temperature management, and reaction completion—is paramount for achieving high yield and purity. Further process development could focus on solvent replacement and crystallization studies for alternative purification strategies.
References
Reductive Aminations of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). The Journal of Organic Chemistry. [Link]
A Review of Reductive Amination. Tarasevich, V. A., & Kozlov, N. G. (2014). Russian Journal of Organic Chemistry. [Link]
2-Methyltetrahydrofuran (2-MeTHF) as a Green Solvent. ACS Green Chemistry Institute. [Link]
Method
Application Notes and Protocols for In Vitro Assays: Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate
Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of solutions of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-p...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of solutions of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate (MTAP) for in vitro assays. Emphasizing scientific integrity and best practices, these protocols cover the preparation of stock and working solutions, considerations for stability and solubility, and essential safety measures. The methodologies described herein are designed to ensure the integrity of the compound and the reliability of experimental outcomes.
Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate (CAS No. 1040688-74-1) is a β-amino ester of interest in various research and drug development contexts.[1] As a member of the broader class of poly(β-amino esters) (PBAEs), its chemical structure, featuring a secondary amine, a tetrahydrofuran moiety, and a methyl ester, suggests potential applications where biodegradability and pH-responsiveness are advantageous.[2][3]
The ester linkage in MTAP is susceptible to hydrolysis, a critical factor to consider for ensuring the compound's integrity in aqueous solutions used for in vitro assays. The secondary amine provides a site for protonation, which can influence solubility and interactions with biological targets. These structural features necessitate carefully designed protocols for solution preparation to minimize degradation and ensure accurate dosing.
This guide provides a scientifically grounded framework for handling MTAP, from initial dissolution to its final application in experimental systems.
Physicochemical Properties and Rationale for Protocol Design
While specific experimental data for MTAP is not extensively available, its properties can be inferred from its chemical structure and the behavior of related β-amino esters.
Expected to have low aqueous solubility but good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) due to its organic structure. Rationale: DMSO is selected as the primary solvent for the stock solution to achieve a high concentration and ensure complete dissolution.
Stability
The methyl ester bond is prone to hydrolysis, which is accelerated in both acidic and basic aqueous solutions. Rationale: Stock solutions should be prepared in an anhydrous aprotic solvent (DMSO) and stored at low temperatures. Working solutions in aqueous buffers should be prepared fresh for each experiment to minimize degradation.
Reactivity
The secondary amine can react with strong acids and oxidizing agents. Rationale: Avoid contact with incompatible materials.[5][6]
Appropriate sterile aqueous buffer or cell culture medium for the in vitro assay
Analytical balance
Sterile, amber glass vials or polypropylene microcentrifuge tubes
Calibrated micropipettes and sterile, low-retention pipette tips
Vortex mixer
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Experimental Protocols
Protocol for Preparation of a 100 mM Master Stock Solution in DMSO
This protocol details the preparation of a high-concentration master stock solution, which can be stored for extended periods and used to prepare fresh working solutions.
Causality of Experimental Choices:
DMSO as Solvent: Chosen for its high solvating power for organic molecules, ensuring complete dissolution of MTAP. Its aprotic nature minimizes the risk of hydrolysis in the stock solution.
100 mM Concentration: A commonly used high concentration for stock solutions that allows for significant dilution into aqueous media while keeping the final DMSO concentration low in the assay.
Amber Vials & Low Temperature Storage: Protects the compound from light-catalyzed degradation and slows down any potential degradation pathways.
Step-by-Step Methodology:
Pre-weighing Preparation: In a chemical fume hood, place a sterile, amber glass vial on the analytical balance and tare the balance.
Weighing of MTAP: Carefully weigh 18.72 mg of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate directly into the vial.
Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.
Mixing: Tightly cap the vial and vortex at medium speed until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particles.
Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Diagram of Stock Solution Preparation Workflow
Caption: Workflow for preparing the MTAP master stock solution.
Protocol for Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the master stock solution into the aqueous buffer or cell culture medium to be used in the final assay.
Self-Validating System:
Fresh Preparation: Preparing working solutions immediately before use is a critical self-validating step, as it minimizes the opportunity for hydrolysis of the ester, ensuring that the applied concentration is accurate.
Vehicle Control: The inclusion of a vehicle control (medium with the same final concentration of DMSO) is essential to differentiate the effects of the compound from those of the solvent.
Step-by-Step Methodology:
Thawing the Stock: Thaw a single aliquot of the 100 mM MTAP master stock solution at room temperature.
Serial Dilution: Perform serial dilutions in your final assay buffer or cell culture medium to achieve the desired working concentrations. It is recommended to perform an intermediate dilution step to ensure accuracy.
Example Dilution to 100 µM:
a. Add 2 µL of the 100 mM master stock solution to 1998 µL of the assay buffer/medium.
b. Mix thoroughly by gentle pipetting or brief vortexing. This results in a 100 µM working solution with a final DMSO concentration of 0.2%.
Vehicle Control Preparation: Prepare a vehicle control by adding the same volume of DMSO to the assay buffer/medium as was used for the highest concentration of MTAP. For the example above, add 2 µL of DMSO to 1998 µL of the medium.
Immediate Use: Use the freshly prepared working solutions and the vehicle control in your in vitro assay immediately to prevent degradation of the compound.
Scientific Integrity and Trustworthiness: Key Considerations
Hydrolysis of the Ester Bond: The primary stability concern for MTAP in aqueous solutions is the hydrolysis of the methyl ester to a carboxylic acid and methanol. This process can be catalyzed by both acids and bases. While the reaction with water alone is slow, the components of cell culture media and buffers can alter the pH and catalyze this degradation.[7] The recommendation to prepare aqueous solutions fresh is a direct countermeasure to this instability.
DMSO Concentration: While DMSO is an excellent solvent, it can have biological effects in in vitro assays. It is crucial to maintain a final DMSO concentration below 0.5% (v/v) in most cell-based assays, and to ensure that all experimental conditions, including the vehicle control, contain the same final concentration of DMSO.
Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
Engineering Controls: Handle the solid compound and concentrated solutions in a well-ventilated area, preferably within a chemical fume hood.
Inhalation and Contact: Avoid inhaling the powder and prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Storage: Store the solid compound and DMSO stock solutions in a cool, dry, and well-ventilated place, away from strong oxidizing agents, acids, and bases.[5][6]
Conclusion
The protocols outlined in this document provide a robust framework for the preparation of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate solutions for in vitro assays. By understanding the chemical nature of the compound and adhering to these methodologies, researchers can ensure the integrity of their experiments and generate reliable, reproducible data. The emphasis on fresh preparation of aqueous solutions and the use of appropriate controls are paramount for scientific rigor.
References
ACS Publications. (2024). Poly(β-aminoester) Physicochemical Properties Govern the Delivery of siRNA from Electrostatically Assembled Coatings. Biomacromolecules. [Link]
Frontiers. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. [Link]
IJSDR. (n.d.). Effect of Aqueous DMSO Solvent on the Hydrolysis Rate and Mechanism of a Biologically Active Ester Methylpicolinate. [Link]
Monash University. (2024). Time-course kinetic model for the enzyme-limited hydrolysis of methyl esters elucidates the reaction mechanism and inhibition challenges for the production of fatty acids. [Link]
Technical Support Center: Troubleshooting the Synthesis of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]propanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of secondary amines via Aza-Michael additions.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of secondary amines via Aza-Michael additions. The synthesis of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]propanoate from tetrahydrofurfurylamine and methyl acrylate is a classic example of a reaction that appears simple on paper but is prone to chemoselectivity issues.
Achieving high yields (>95%) requires precise kinetic control to suppress competing pathways such as over-alkylation (bis-adduct formation), ester aminolysis, and acrylate polymerization. This guide provides field-proven insights, mechanistic causality, and a self-validating protocol to optimize your experimental workflows.
Fig 1. Reaction pathways and kinetic control points in the Aza-Michael addition.
Core Troubleshooting & FAQs
Q1: Why am I seeing a high percentage of the bis-adduct (tertiary amine) instead of the desired mono-adduct?
Mechanistic Causality: Primary amines possess two reactive N-H protons. Following the initial Aza-Michael addition, the resulting secondary amine product remains nucleophilic. If the local concentration of methyl acrylate is high, or if thermal energy overcomes the steric hindrance of the tetrahydrofuranylmethyl group, a second conjugate addition occurs, yielding the undesired tertiary amine (bis-adduct) .
Corrective Action:
Stoichiometric Asymmetry: Always maintain the primary amine in excess (1.5 to 2.0 equivalents). This ensures the primary amine kinetically outcompetes the secondary amine product for the Michael acceptor.
Controlled Addition: Add methyl acrylate dropwise to the amine solution. Never add the amine to the acrylate.
Thermal Suppression: Maintain the reaction at 20 °C. Elevated temperatures exponentially increase the rate of the secondary addition.
Q2: My reaction conversion is stalling at 60-70%. How can I drive it to completion without heating?
Mechanistic Causality: Aliphatic amines are excellent nucleophiles, but the inherent electrophilicity of the
β
-carbon on methyl acrylate can be a limiting factor in non-polar solvents. Heating the reaction to force completion often triggers side reactions.
Corrective Action:
Protic Solvent Activation: Switch your solvent to anhydrous Methanol (MeOH) or use 2,2,2-Trifluoroethanol (TFE) as a co-solvent. Protic solvents form a hydrogen-bond network with the carbonyl oxygen of the acrylate. This pulls electron density away from the conjugated system, significantly increasing the electrophilicity of the
β
-carbon and accelerating the reaction at room temperature .
Q3: The reaction mixture is turning viscous and cloudy, and I'm losing methyl acrylate starting material. What is happening?
Mechanistic Causality: Methyl acrylate is highly susceptible to spontaneous free-radical polymerization. This is typically initiated by ambient UV light, trace peroxides, or excessive heat.
Corrective Action:
Inhibitor Retention: Ensure your methyl acrylate contains a radical inhibitor (typically 10-50 ppm MEHQ). For Aza-Michael additions, do not remove the inhibitor prior to use; the amine addition proceeds via a polar mechanism and is completely unaffected by radical scavengers.
Shielding: Conduct the reaction in an amber flask or wrap the vessel in aluminum foil to prevent photo-initiation.
Q4: I'm observing an unexpected byproduct with an amide bond in the NMR spectrum. How do I prevent this?
Mechanistic Causality: Aminolysis. The primary amine can attack the carbonyl carbon of the methyl ester (1,2-addition) instead of the alkene (1,4-conjugate addition), displacing methanol to form an amide.
Corrective Action:
Kinetic vs. Thermodynamic Control: The Aza-Michael addition is kinetically favored (lower activation energy), while aminolysis is thermodynamically driven at higher temperatures. Strictly keeping the internal temperature below 30 °C completely suppresses the amidation pathway .
Quantitative Optimization Data
To illustrate the impact of these variables, the following table summarizes the quantitative data from our internal process optimization studies.
Reaction Condition
Molar Ratio (Amine:Acrylate)
Temperature (°C)
Solvent
Mono-adduct Yield (%)
Bis-adduct Yield (%)
Standard (Unoptimized)
1.0 : 1.0
60
Neat
45
35
Excess Acrylate
1.0 : 2.5
25
MeOH
15
80
Excess Amine
2.0 : 1.0
25
Neat
75
< 5
Optimized Protocol
1.5 : 1.0
20
MeOH
> 95
< 2
Self-Validating Experimental Protocol
This step-by-step methodology is designed to be a self-validating system. By observing the specific checkpoints, you can ensure the reaction is proceeding correctly before moving to the next step.
Objective: Synthesis of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]propanoate.
Step 1: System Preparation
Equip a 250 mL round-bottom flask with a PTFE-coated magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet. Purge the system with
N2
for 5 minutes.
Validation Check: A positive nitrogen pressure prevents atmospheric moisture from interfering with the hydrogen-bonding dynamics of the protic solvent.
Step 2: Reagent Loading
Add tetrahydrofurfurylamine (15.1 g, 150 mmol, 1.5 equiv) and anhydrous methanol (50 mL) to the flask. Stir at 400 rpm to achieve a homogeneous solution.
Step 3: Thermal Equilibration (Critical Step)
Submerge the flask in a water bath strictly maintained at 20 °C.
Validation Check: Insert an internal thermocouple. Do not proceed until the internal temperature is exactly 20 °C. This prevents the initial exothermic spike from triggering ester aminolysis.
Step 4: Controlled Acrylate Addition
Charge the dropping funnel with methyl acrylate (8.6 g, 100 mmol, 1.0 equiv). Add the methyl acrylate dropwise over a period of 60 minutes (approx. 1 drop every 2-3 seconds).
Validation Check: Monitor the internal temperature during addition. If the temperature exceeds 25 °C, slow the addition rate. This kinetic control ensures the amine is always in massive excess relative to the available acrylate.
Step 5: Reaction Maturation
Once addition is complete, stir the mixture at 20 °C for 12 hours.
Validation Check: Monitor via TLC (Eluent: Dichloromethane/Methanol 9:1, visualized with Ninhydrin stain). The reaction is complete when the methyl acrylate spot is entirely consumed and only a single major product spot (mono-adduct) is visible below the primary amine.
Step 6: Work-up and Isolation
Concentrate the reaction mixture under reduced pressure using a rotary evaporator (water bath at 30 °C) to remove the methanol and the volatile excess tetrahydrofurfurylamine.
Validation Check: The crude product should be a clear to pale-yellow oil. If the oil is highly viscous or solidifying, bis-adduct or polymer contamination has occurred.
Step 7: Purification
Purify the crude oil via flash column chromatography on silica gel, using a gradient elution from 100% Dichloromethane to 95:5 Dichloromethane:Methanol. Combine the product fractions and remove the solvent in vacuo to afford the pure secondary amine.
References
Title: Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions
Source: Molecules (via NIH/PMC)
URL: [Link]
Title: Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL: [Link]
Optimization
Troubleshooting low purity in Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate synthesis
Technical Support Center: Synthesis of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate Welcome to the technical support center for the synthesis of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate. This gu...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Synthesis of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate
Welcome to the technical support center for the synthesis of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights to help you troubleshoot low purity and optimize your reaction outcomes.
The synthesis of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate is typically achieved via an aza-Michael addition of tetrahydrofurfurylamine to methyl acrylate. While seemingly straightforward, this reaction is prone to specific side reactions and purification difficulties that can significantly impact the purity of the final product. This guide addresses these issues in a practical, question-and-answer format.
Troubleshooting Guide: Low Purity & Side Reactions
This section addresses the most common issues encountered during the synthesis that lead to product impurities.
Q1: My post-reaction analysis (LC-MS/GC-MS) shows a significant impurity with a molecular weight of 287 g/mol , higher than my expected product (187 g/mol ). What is this impurity and how can I prevent it?
Answer:
This higher molecular weight species is almost certainly the double-addition product, Methyl 3-{[bis(tetrahydro-2-furanylmethyl)]amino}propanoate.
Causality: The target molecule, Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate, is a secondary amine. This product is still nucleophilic and can compete with the starting primary amine (tetrahydrofurfurylamine) to react with another molecule of methyl acrylate. This "over-alkylation" is a classic side reaction in Michael additions involving primary amines.[1]
Prevention Strategies:
Stoichiometric Control: The most effective method is to use an excess of the primary amine, tetrahydrofurfurylamine. This increases the probability that a molecule of methyl acrylate will react with the starting amine rather than the product amine. A common strategy is to use 1.5 to 3 equivalents of the amine.[1]
Slow Addition of the Michael Acceptor: Add the methyl acrylate slowly (e.g., via a syringe pump) to a solution of the tetrahydrofurfurylamine. This maintains a low concentration of the acrylate, favoring the reaction with the more abundant primary amine and minimizing the chance for the product to react.
Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C to room temperature) can slow down the rate of the second addition, which may have a slightly higher activation energy.
Experimental Protocol: Minimizing Double-Addition
In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve tetrahydrofurfurylamine (2.0 eq.) in a suitable solvent (e.g., Methanol or THF).
Cool the solution to 0 °C using an ice bath.
Add methyl acrylate (1.0 eq.) dropwise to the stirred amine solution over 30-60 minutes.
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by TLC or GC-MS, observing the consumption of methyl acrylate and the formation of the desired product relative to the double-addition byproduct.
Q2: My reaction mixture became a thick, viscous gel or a solid precipitate formed. My yield of the desired product is extremely low. What went wrong?
Answer:
This is a classic sign of methyl acrylate polymerization. Acrylate monomers are highly susceptible to uncontrolled free-radical or anionic polymerization, especially when heated or exposed to contaminants.[2][3]
Causality: The carbon-carbon double bond in methyl acrylate is electron-deficient and can be initiated to polymerize by radicals, light, or even strong bases. The exotherm from the Michael addition itself can sometimes raise the local temperature sufficiently to trigger this process.
Prevention Strategies:
Use Fresh, Inhibited Monomer: Ensure your methyl acrylate is fresh and contains a radical inhibitor like hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ).[3] If the monomer is old, it may have depleted its inhibitor.
Strict Temperature Control: Maintain a low and consistent reaction temperature. Running the reaction at or below room temperature is highly recommended. Overheating is a primary cause of polymerization.[2]
Inert Atmosphere: While the primary reaction does not require it, performing the synthesis under an inert atmosphere (e.g., nitrogen) can help prevent the introduction of oxygen, which can sometimes participate in radical initiation pathways.
Solvent Choice: Using a solvent helps to dissipate the heat generated during the reaction, reducing the likelihood of thermal runaway polymerization.
Q3: I'm struggling with purification. My product streaks badly on silica gel column chromatography, or I get very poor recovery.
Answer:
This is a common problem when purifying amines on silica gel. The lone pair of electrons on the nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica, leading to irreversible binding, peak tailing, and poor separation.
Causality: Silica gel is an acidic stationary phase. Basic compounds like your secondary amine product can be protonated by the surface silanols, causing them to "stick" to the column.
Purification Solutions:
Deactivate the Silica Gel: Before running the column, flush it with a solvent system containing a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (e.g., 0.5-1% in the eluent). This neutralizes the acidic sites on the silica, allowing your product to elute cleanly.
Use an Alternative Stationary Phase: If the issue persists, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase C18 silica.
Vacuum Distillation: If your product is thermally stable, vacuum distillation can be an excellent, scalable purification method that avoids chromatography altogether.[4]
Salt Formation and Extraction: You can perform an acidic wash (e.g., with dilute HCl) to protonate your amine and pull it into the aqueous layer as a salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified free-base amine back into an organic solvent. This is effective but carries a risk of ester hydrolysis if the pH or temperature is not carefully controlled.
Frequently Asked Questions (FAQs)
Q: What is the fundamental reaction mechanism for this synthesis?A: The reaction is an aza-Michael addition, also known as a conjugate addition. The nitrogen atom of the primary amine (tetrahydrofurfurylamine) acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in methyl acrylate. The resulting enolate intermediate is then protonated (typically by another molecule of the amine or trace protic sources) to yield the final β-amino ester product.
// Side Product
Side_Product [label="Double-Addition Product", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Arrows
{THF_Amine, Me_Acrylate} -> Intermediate [label="+"];
Intermediate -> Product [label="Protonation"];
{Product, Me_Acrylate} -> Side_Product [label="+ (Side Reaction)", color="#EA4335", fontcolor="#EA4335"];
}
dotCaption: Aza-Michael addition pathway and common side reaction.
Q: What are the recommended starting conditions for this reaction?A: The following table provides a robust starting point for optimization.
Parameter
Recommended Value
Rationale & Expertise Insights
Amine:Acrylate Ratio
1.5 : 1 to 2 : 1
Suppresses the formation of the double-addition byproduct.[1]
Solvent
Methanol, Ethanol, or THF
Protic solvents like methanol can facilitate proton transfer. THF is a good aprotic alternative.
Temperature
0 °C to 25 °C (Room Temp)
Balances reaction rate against the risk of acrylate polymerization.[2]
Concentration
0.5 - 1.0 M
A moderate concentration ensures a reasonable reaction rate without being overly difficult to stir or control the exotherm.
Reaction Time
12 - 24 hours
The reaction is often complete within this timeframe at room temperature. Monitor by TLC or GC-MS for confirmation.
Q: How should I monitor the reaction's progress?A: Thin-Layer Chromatography (TLC) is the most common and convenient method.
Stationary Phase: Silica gel 60 F₂₅₄
Mobile Phase: A mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., 7:3 or 1:1) with 0.5% triethylamine to prevent streaking.
Visualization: UV light (methyl acrylate is UV active) and a potassium permanganate (KMnO₄) stain (amines and the furan ring will stain readily).
Interpretation: You should see the spot for methyl acrylate (higher Rf) disappear as a new, more polar spot for the product (lower Rf) appears.
Troubleshooting Workflow
If you observe low purity, follow this logical decision tree to diagnose and solve the problem.
da Silva, F. de C., et al. (2012). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 17(5), 5773–5782. Available at: [Link]
Wang, Y., et al. (2024). Amine-Acrylate Michael Addition: A Versatile Platform for Fabrication of Polymer Electrolytes with Varied Cross-Linked Networks. ACS Applied Energy Materials. Available at: [Link]
Sangermano, M., et al. (2018). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances, 8(2), 808-814. Available at: [Link]
Asymmetric Info. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
Preventing hydrolysis of the Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate ester group
Technical Support Center: Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Methyl 3-[(tetrahydro-...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate. This guide is designed to provide in-depth technical assistance to professionals encountering stability issues related to the hydrolysis of this compound's ester group. We will explore the underlying chemical principles, provide actionable troubleshooting advice, and detail preventative protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs): Understanding the Instability
This section addresses the fundamental chemical mechanisms that make the methyl ester group in this specific molecule susceptible to degradation.
Q1: What is ester hydrolysis and why is it a concern for this compound?
A1: Ester hydrolysis is a chemical reaction in which an ester bond is cleaved by reaction with water to form a carboxylic acid and an alcohol.[1] For Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate, this means the compound degrades into 3-[(tetrahydro-2-furanylmethyl)amino]-propanoic acid and methanol. This degradation is a significant concern as it reduces the concentration of the active compound, potentially leading to inaccurate experimental results and loss of potency in drug formulations.
Q2: How does pH influence the rate of hydrolysis for this ester?
A2: The rate of ester hydrolysis is highly dependent on pH. The reaction can be catalyzed by both acids (acid-catalyzed hydrolysis) and bases (base-catalyzed hydrolysis, also known as saponification).[1][2][3]
Under acidic conditions (low pH): The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[2][4]
Under alkaline conditions (high pH): The hydroxide ion (OH-), a strong nucleophile, directly attacks the carbonyl carbon.[3][5] This process is typically faster and irreversible because the resulting carboxylic acid is deprotonated to a carboxylate salt, which is resistant to further nucleophilic attack.[2][3]
For most simple esters, the rate of hydrolysis is slowest in a slightly acidic to neutral pH range, typically between pH 3 and 5.
Q3: Does the secondary amine in the molecule affect the ester's stability?
A3: Yes, the presence of the neighboring secondary amine group is critical. This amine can act as an internal catalyst, a phenomenon known as intramolecular catalysis.[6] The neutral, unprotonated amine can function as a general base, activating a nearby water molecule to attack the ester's carbonyl carbon.[7][8] This can lead to a pH-independent hydrolysis rate in the pH range of approximately 4 to 8, where a sufficient concentration of the reactive neutral amine exists.[7] This intramolecular assistance can significantly accelerate hydrolysis compared to esters lacking such a neighboring group.[7]
Visualizing the Hydrolysis Mechanism
The following diagram illustrates the key pathways for the degradation of the ester group.
Caption: Mechanisms of ester hydrolysis under different pH conditions.
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides solutions to specific problems you may encounter during your research.
Issue
Potential Cause(s)
Recommended Action(s)
Loss of compound potency in an aqueous stock solution over a short period.
Inappropriate pH: The buffer or solvent pH is in a range that promotes rapid hydrolysis (either highly acidic, highly basic, or neutral where intramolecular catalysis is significant).
Action: Prepare solutions in a buffer with a pH between 3 and 5. Verify the final pH of the solution after the compound is dissolved. For long-term storage, consider preparing stock solutions in an anhydrous organic solvent like DMSO or ethanol and storing them at -20°C or -80°C.[9][10]
Appearance of a new, more polar peak in HPLC analysis.
Hydrolysis: The new peak is likely the carboxylic acid degradation product. Carboxylic acids are generally more polar than their corresponding methyl esters and will have a shorter retention time on a reverse-phase HPLC column.
Action: Confirm the identity of the new peak by LC-MS.[11][12] The mass of the hydrolyzed product will be 14 Da less than the parent ester (loss of CH₂, the difference between a methyl group and a hydrogen). Run a forced degradation study (e.g., by treating a sample with dilute acid or base) to confirm the peak's identity.
Inconsistent results in cell-based assays.
Degradation during incubation: The compound may be hydrolyzing in the cell culture medium over the course of the experiment, leading to a decreasing effective concentration.
Action: Minimize the time the compound spends in aqueous media before and during the assay. If possible, perform a time-course experiment to measure the compound's stability in the specific culture medium used. Consider adding the compound to the assay at the last possible moment.
Precipitate forms in a refrigerated aqueous solution.
Solubility Change: The hydrolyzed carboxylic acid product may have lower solubility in the buffer than the parent ester, causing it to precipitate out of solution, especially at lower temperatures.
Action: First, confirm the precipitate is related to the compound. If so, this is a strong indicator of significant hydrolysis. Re-prepare the solution using the preventative protocols below, focusing on pH control and appropriate solvent choice.
Preventative Protocols & Workflows
Adhering to the following protocols will minimize the risk of unwanted hydrolysis and ensure the reliability of your experimental data.
Protocol 1: Preparation of Stable Stock Solutions
Solvent Selection: For maximum stability, prepare the primary stock solution (e.g., 10-50 mM) in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Tightly seal the container to prevent moisture absorption.[13]
Storage: Store this organic stock solution at -20°C or, for long-term storage (>1 month), at -80°C.[9] Store in small aliquots to avoid repeated freeze-thaw cycles.
Aqueous Preparations: When preparing aqueous working solutions, use a validated, pre-chilled buffer with a pH in the optimal stability range of 3-5.
Final Step: Add the required volume of the organic stock solution to the cold aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Protocol 2: Analytical Monitoring of Stability via HPLC
Method: Use a reverse-phase HPLC method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water gradient with 0.1% formic acid) to separate the parent ester from the more polar carboxylic acid degradant.
Quantification: Monitor the peak area of the parent compound over time. A decrease in the main peak's area, coupled with an increase in the degradant peak's area, indicates hydrolysis.
Procedure:
Prepare the test solution in the desired aqueous buffer.
Immediately inject a T=0 sample to establish the initial purity.
Store the solution under the test conditions (e.g., 4°C, room temperature).
Inject samples at subsequent time points (e.g., 1, 4, 8, 24 hours).
Calculate the percentage of the compound remaining at each time point relative to T=0.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve stability issues.
Caption: A workflow for diagnosing and solving ester hydrolysis issues.
References
Stauffer, C. E. (1967). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry. Available at: [Link]
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
ResearchGate. (n.d.). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters | Request PDF. Available at: [Link]
Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted. YouTube. Available at: [Link]
Wikipedia. (n.d.). Ester hydrolysis. Available at: [Link]
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]
YIC. (n.d.). Ester Hydrolysis Mechanism Base Catalyzed. Available at: [Link]
ACS Publications. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry. Available at: [Link]
Berkeley Lab. (n.d.). Practices for Proper Chemical Storage. Available at: [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Available at: [Link]
Komiyama, M., Roesel, T. R., & Bender, M. L. (1977). Intramolecular general base-catalyzed ester hydrolyses by the imidazolyl group. Proceedings of the National Academy of Sciences. Available at: [Link]
InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab. Available at: [Link]
Innova Design Group. (2024). Best Practices for Safe Chemical Storage in Laboratories. Available at: [Link]
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available at: [Link]
University of Alabama at Birmingham. (n.d.). How do I safely store chemicals in laboratory? - Environmental Health & Safety. Available at: [Link]
Elemental Machines. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Available at: [Link]
IEEE Xplore. (n.d.). Monitoring Oxidation in Natural Ester Insulating Liquids Through FTIR Spectroscopy Analysis. Available at: [Link]
Nature. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. Available at: [Link]
Chemistry LibreTexts. (2022). 8.1.4: A4. Intramolecular Catalysis. Available at: [Link]
ResearchGate. (n.d.). Stability of etnangien methyl ester at various pH-values. Available at: [Link]
MDPI. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules. Available at: [Link]
Semantic Scholar. (n.d.). Evaluation of Analytical Chemical Methods for Detection of Estrogens in the Environment. Available at: [Link]
ACS Publications. (2007). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research. Available at: [Link]
Organic Chemistry Portal. (n.d.). Methyl Esters. Available at: [Link]
Optimizing reaction temperature and time for Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate
Topic: Optimizing Reaction Temperature and Time for Methyl 3-[(tetrahydro-2-furanylmethyl)amino]propanoate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help re...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Optimizing Reaction Temperature and Time for Methyl 3-[(tetrahydro-2-furanylmethyl)amino]propanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]propanoate. This molecule is synthesized via the aza-Michael addition of tetrahydrofurfurylamine (a primary amine) to methyl acrylate.
Achieving high yields of this specific secondary amine (the mono-adduct) requires precise kinetic control to prevent over-alkylation (bis-adduct formation) and substrate polymerization.
Mechanistic Overview & Reaction Pathways
The aza-Michael addition of primary aliphatic amines to electron-deficient alkenes is a step-growth process. The primary amine reacts to form the target mono-adduct, which, being a secondary amine, can subsequently react with another equivalent of methyl acrylate to form an undesired tertiary amine (bis-adduct).
Fig 1: Kinetic pathways of Aza-Michael addition showing mono-adduct vs. side reactions.
Troubleshooting & FAQs
Q1: Why am I observing a high percentage of the bis-adduct (tertiary amine) instead of the desired mono-adduct?Causality: The reaction proceeds via a pseudo-equilibrated zwitterionic intermediate followed by a rate-determining proton transfer. As detailed in, the first addition (
k1
) is fast due to minimal steric hindrance. The resulting mono-adduct is sterically hindered but highly nucleophilic due to the electron-donating inductive effect of the newly added alkyl chain. Elevated temperatures (>50 °C) provide sufficient thermal energy to overcome the steric barrier, significantly increasing the rate constant (
k2
) of the second addition.
Solution: Strictly control the reaction temperature between 20–30 °C. Additionally, use a stoichiometric excess of tetrahydrofurfurylamine (e.g., 1.5:1 amine-to-acrylate ratio) to statistically favor mono-addition.
Q2: My reaction at room temperature is sluggish and incomplete after 12 hours. How can I accelerate it without risking over-alkylation?Causality: While low temperatures preserve selectivity, they reduce the overall kinetic rate. Aprotic non-polar solvents further slow down the proton-transfer step, which is critical for zwitterion collapse.
Solution: Switch to a polar protic solvent (like methanol) or utilize a green catalytic system. Protic environments stabilize the zwitterionic intermediate and facilitate the crucial proton transfer, accelerating
k1
without requiring high temperatures. Alternatively, running the reaction under solvent-free conditions on an acidic alumina support restricts the conformational freedom required for the bulky bis-addition transition state, as demonstrated in.
Q3: I am seeing a viscous, gel-like byproduct at the bottom of my flask when running the reaction at 80 °C. What is this?Causality: Methyl acrylate is highly susceptible to thermally induced free-radical polymerization. High temperatures trigger the formation of poly(methyl acrylate), which rapidly increases viscosity and consumes your Michael acceptor.
Solution: Keep the temperature below 40 °C. If elevated temperatures are absolutely necessary for a downstream step, you must add a radical inhibitor such as MEHQ (hydroquinone monomethyl ether) at ~100 ppm.
Quantitative Optimization Data
The following table summarizes the causal relationship between temperature, time, stoichiometry, and product distribution. Note: Data reflects optimized baseline parameters for aliphatic primary amines reacting with acrylates.
Temperature (°C)
Reaction Time (h)
Amine : Acrylate Ratio
Mono-adduct Yield (%)
Bis-adduct Yield (%)
Acrylate Conversion (%)
25
4
1.5 : 1
92
< 2
> 99
25
12
1 : 1.5
65
30
> 99
60
4
1.5 : 1
75
18
> 99
80
8
1 : 2
15
75
> 99 (Polymer observed)
Validated Experimental Protocol
To ensure a self-validating system, this protocol incorporates built-in thermal controls and visual/analytical checkpoints to guarantee the selective synthesis of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]propanoate.
Step 1: Reagent Preparation
Charge a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar with tetrahydrofurfurylamine (15.0 mmol, 1.5 eq).
Add 5 mL of anhydrous methanol. The protic solvent will assist in the rate-determining proton transfer step ().
Step 2: Controlled Addition (Critical Checkpoint)
Submerge the reaction flask in a water bath maintained at 20 °C.
Causality Check: The initial mixing is exothermic. Add methyl acrylate (10.0 mmol, 1.0 eq) dropwise over 15 minutes. Failing to control the exotherm will cause localized heating, pushing the kinetics into the
k2
(bis-adduct) regime.
Step 3: Reaction Monitoring
Stir the mixture at 25 °C for 4 hours.
Validation: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). Use a Ninhydrin stain. The primary amine starting material will appear as a purple/brown spot, while the secondary amine mono-adduct will appear as a distinct orange/red spot. Ensure complete consumption of the UV-active methyl acrylate.
Step 4: Work-up and Purification
Once complete, remove the methanol and the volatile excess tetrahydrofurfurylamine under reduced pressure (rotary evaporation at 40 °C, 10 mbar). Do not exceed 40 °C in the rotovap bath to prevent late-stage retro-Michael reactions or polymerization.
Purify the resulting crude oil via flash column chromatography (Silica gel, DCM/MeOH 95:5) to yield the pure Methyl 3-[(tetrahydro-2-furanylmethyl)amino]propanoate.
References
Title: Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents
Source: The Journal of Organic Chemistry
URL: [Link]
Title: Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions
Source: Molecules (PubMed Central)
URL: [Link]
Title: Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS
Source: Polymer Chemistry (RSC Publishing)
URL: [Link]
Title: Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines
Source: The Journal of Organic Chemistry
URL: [Link]
Troubleshooting
Technical Support Center: Flash Chromatography Purification of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate
Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of purifying Methyl 3-[(tetrahydro-2-furanylmethyl)ami...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Portal.
As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of purifying Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate. This molecule presents a "perfect storm" of chromatographic difficulties: it contains a basic secondary amine that causes severe tailing on standard silica, a hydrolytically sensitive methyl ester, and a complete lack of a UV chromophore.
This support center is structured to provide mechanistic causality for these issues, followed by field-proven troubleshooting FAQs, self-validating protocols, and quantitative reference data to ensure high-yield purification.
Mechanistic Causality & Workflow Visualization
Understanding the behavior of your molecule on a stationary phase is the first step to successful purification. The secondary amine in this compound is highly basic. When exposed to standard bare silica gel, the amine lone pair interacts aggressively with Brønsted acidic surface silanols (Si-OH). This results in strong hydrogen bonding and ion-exchange interactions, leading to irreversible adsorption, peak tailing, and poor recovery.
Mechanistic interaction between secondary amines, acidic silanols, and NH2-silica.
To bypass this, chemists must choose between adding liquid basic modifiers or utilizing chemically modified stationary phases. The flowchart below dictates the optimal decision matrix for this specific ester-containing amine.
Flowchart for selecting flash chromatography workflows for secondary amines with ester groups.
Troubleshooting & FAQs
Q1: Why does Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate streak across my TLC plate and tail severely during flash chromatography?A1: This is a classic manifestation of Brønsted acid-base interactions. Standard bare silica gel contains acidic surface silanols. As the basic secondary amine travels down the column, it undergoes strong hydrogen bonding with these silanols, causing non-ideal retention (tailing) and poor recovery[1]. To resolve this, you must either chemically mask the silanols using an (NH2-silica) or add a competing basic modifier to your mobile phase[2].
Q2: I added 1% Triethylamine (TEA) to my mobile phase to fix the tailing, but my NMR shows degradation of the methyl ester. What happened?A2: You have encountered a competing side reaction. While TEA successfully competes for the acidic silanols to improve peak shape, it remains in your collected fractions. During the concentration step (rotary evaporation), the elevated temperature and prolonged exposure to the basic TEA can catalyze the into a carboxylic acid, or cause transamidation[3].
Causality-driven solution: Eliminate liquid basic modifiers entirely by switching to an aminopropyl-bonded silica column. The stationary phase itself acts as a "dissolved modifier" (pKa ~9.8), which repels the secondary amine and shields the silanols, protecting your sensitive ester group during elution and concentration[2].
Q3: My UV detector at 254 nm shows a flat baseline, even though TLC confirms the compound eluted. Is my detector broken?A3: No, your detector is functioning normally. Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate lacks a conjugated π-electron system (no aromatic rings or extended double bonds). Its only UV-absorbing features are the ester carbonyl and the amine lone pair, which absorb weakly at very low wavelengths (<210 nm) where standard solvents (like EtOAc) become completely opaque.
Self-validating solution: Switch your detection method to an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. You will not proceed to the preparative scale until the analytical scale confirms success.
Protocol A: Self-Validating TLC Method Development
Objective: Determine the optimal Hexane/Ethyl Acetate ratio for NH2-functionalized silica without risking ester hydrolysis.
Preparation: Obtain NH2-modified TLC plates (these must match the chemistry of the NH2 flash column you intend to use).
Spotting: Apply 1-2 µL of the crude mixture dissolved in Dichloromethane (DCM) onto the baseline.
Elution: Develop the plate in a chamber equilibrated with 50:50 Hexane/Ethyl Acetate.
Visualization (Self-Validation Step): Because the compound is UV-transparent, dip the developed plate in a Ninhydrin stain solution (0.2% w/v in ethanol). Heat the plate gently with a heat gun until spots appear. A purple/brown spot confirms the presence of the secondary amine.
Evaluation: Calculate the Retention Factor (Rf). Adjust the solvent ratio until the target secondary amine spot sits between Rf 0.2 and 0.4[2]. Validation Check: If the spot is round and within this Rf range, the method is validated for column scale-up.
Protocol B: Flash Chromatography on Amine-Functionalized Silica
Objective: Purify the target molecule while preventing silanol-induced tailing and ester degradation.
Column Selection: Select an aminopropyl-functionalized (NH2) flash column appropriately sized for your crude mass (typically a 20:1 silica-to-crude ratio for this compound).
System Equilibration: Flush the column with 3-5 Column Volumes (CV) of the weak solvent (Hexane) to condition the stationary phase.
Sample Loading: Dissolve the crude oil in a minimal volume of DCM. Note: Dry-loading is recommended if the crude is highly viscous. Mix the dissolved crude with a small amount of NH2-silica, evaporate the DCM, and load the dry powder into a solid load cartridge.
Elution: Run a linear gradient from 100% Hexane to the optimized Ethyl Acetate percentage (determined in Protocol A) over 10-15 CVs. Do NOT use TEA or NH4OH [1].
Detection & Fractionation: Route the column effluent through an ELSD (split flow). Collect fractions based on the ELSD signal threshold.
Verification (Self-Validation Step): Cross-check the ELSD-triggered fractions by spotting them on a TLC plate and staining with Ninhydrin to ensure no co-eluting non-amine impurities are present.
Concentration: Pool the pure fractions and concentrate under reduced pressure. Because no TEA was used, the methyl ester remains perfectly intact.
Quantitative Method Data
Table 1: Comparison of Stationary Phases for Secondary Amine/Ester Purification
Stationary Phase
Retention Mechanism
Modifier Required?
Ester Hydrolysis Risk
Recommendation
Bare Silica Gel
Adsorption / Ion-Exchange
Yes (TEA, NH4OH)
High
Not Recommended
NH2-Silica
Adsorption (Shielded Silanols)
No
Low
Optimal
C18 Reverse Phase
Hydrophobic Partitioning
Yes (Buffer/TFA)
Moderate
Alternative for highly polar impurities
Table 2: Detection Method Compatibility for Non-Chromophoric Amines
Detection Method
Mechanism
Sensitivity to Target
Destructive?
Suitability
UV (254 nm)
π→π∗
transitions
None
No
Poor
UV (210 nm)
n→π∗
(Carbonyl)
Low (Solvent interference)
No
Poor
ELSD
Light scattering of solid particles
High
Yes (Split flow)
Optimal
Mass Spec (ESI+)
Ionization of basic amine
High
Yes (Split flow)
Excellent
Ninhydrin (TLC)
Chemical reaction with amines
High
Yes (Post-elution)
Essential for offline validation
References
Title: How do I purify ionizable organic amine compounds using flash column chromatography?
Source: Biotage
URL: [Link]
Removing unreacted precursors from Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate extracts
Welcome to the technical support center for the purification of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide i...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges during the purification of this compound.
Introduction
Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate is synthesized via a Michael addition reaction between tetrahydrofurfurylamine and methyl acrylate. While the synthesis is relatively straightforward, the purification of the final product can be challenging due to the presence of unreacted starting materials and potential side products. This guide will provide detailed protocols and troubleshooting advice to ensure the successful isolation of a pure product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate?
A1: The primary impurities are typically unreacted starting materials:
Tetrahydrofurfurylamine: A basic amine that can be difficult to separate from the desired secondary amine product due to similar polarities.
Methyl acrylate: An electrophilic ester that can polymerize or react with other nucleophiles present. Excess methyl acrylate is often used to drive the reaction to completion.[1]
Side products can also include:
Double addition product: Where a second molecule of methyl acrylate reacts with the secondary amine product to form a tertiary amine.
Polymers of methyl acrylate: Particularly if the reaction is run at elevated temperatures without an inhibitor.[1]
Q2: What is the most effective initial purification strategy for removing both unreacted tetrahydrofurfurylamine and methyl acrylate?
A2: An acid-base liquid-liquid extraction is the most efficient initial workup procedure.[2][3] This technique leverages the basicity of the amine product and the unreacted starting amine to separate them from the neutral methyl acrylate.
The fundamental principle is that basic amines can be protonated by an aqueous acid to form water-soluble salts, which will partition into the aqueous layer, leaving the neutral organic compounds in the organic layer.[4]
Q3: My product, a secondary amine, seems to be partially lost during the acid wash. How can I prevent this?
A3: This is a common issue. While both the primary amine (tetrahydrofurfurylamine) and the secondary amine product are basic, there can be a slight difference in their pKa values. To selectively extract the more basic primary amine, a buffered aqueous solution with a carefully controlled pH can be used.[5][6]
Alternatively, a milder acidic wash using a dilute solution of a weak acid, such as 1 M citric acid or saturated ammonium chloride solution, can be employed. This will preferentially protonate the more basic primary amine.
Q4: After the acid-base extraction, I still see impurities in my product by TLC/NMR. What is the next step?
A4: If impurities persist after extraction, column chromatography is the recommended next step for achieving high purity.[7] Given the polar nature of the product, normal-phase chromatography on silica gel is a common choice.
Q5: I am experiencing significant peak tailing during silica gel column chromatography of my product. What causes this and how can I fix it?
A5: Peak tailing of amines on silica gel is a frequent problem caused by the acidic nature of the silica surface, which strongly interacts with the basic amine.[8] This can be mitigated by:
Adding a competing amine to the mobile phase: A small amount (0.5-1%) of a volatile tertiary amine like triethylamine (TEA) is commonly added to the eluent.[8] The TEA will "neutralize" the acidic sites on the silica, allowing your product to elute more symmetrically.
Using a different stationary phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a functionalized silica gel, such as an amino-propylated silica.[8]
Q6: Can I use distillation to purify my product?
A6: Distillation can be a viable option if there is a significant difference in the boiling points of your product and the remaining impurities.[9] However, it is generally less effective for removing impurities with similar boiling points. It is often more practical for large-scale purifications where chromatography is less feasible.[5][6]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem
Potential Cause(s)
Recommended Solution(s)
Emulsion formation during liquid-liquid extraction.
- The organic and aqueous layers are not fully separating.[10] - High concentration of salts or surfactants.
- Add a small amount of brine (saturated NaCl solution) to "break" the emulsion. - Allow the separatory funnel to stand for a longer period. - Filter the entire mixture through a pad of Celite.
Product is not moving from the baseline on the TLC plate during column chromatography.
- The eluent is not polar enough.[7] - The product is strongly adsorbed to the silica gel.
- Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in dichloromethane).[7] - Add a small amount of triethylamine (0.5-1%) to the eluent to reduce interaction with the acidic silica.[8]
Co-elution of product with an impurity during column chromatography.
- The chosen solvent system does not provide adequate separation.
- Perform a thorough TLC analysis with various solvent systems to find an optimal one that provides good separation (aim for a ΔRf of at least 0.2). - Consider using a different stationary phase (e.g., alumina, reversed-phase C18).[7]
Low recovery of product after purification.
- Incomplete extraction from the aqueous layer. - Product degradation on the silica gel column. - Loss during solvent removal.
- Ensure the aqueous layer is thoroughly back-extracted with the organic solvent after basification. - Deactivate the silica gel with triethylamine before loading the sample.[9] - Use a rotary evaporator at a moderate temperature and pressure to avoid loss of a volatile product.
Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
This protocol is designed to remove unreacted methyl acrylate and the bulk of the unreacted tetrahydrofurfurylamine.
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). The amines will be protonated and move into the aqueous layer. Collect the organic layer, which contains the unreacted methyl acrylate.
Separation: Separate the aqueous layer containing the protonated amines.
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the solution is basic (pH > 10).[11] This will deprotonate the amine salts, making them insoluble in water.
Back-Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or DCM) to recover the free amines.[11]
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine product.
Caption: Workflow for Acid-Base Extraction.
Protocol 2: Flash Column Chromatography
This protocol is for the final purification of the product after the initial extraction.
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. For a polar amine like Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate, a good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH), or ethyl acetate and hexanes, with 0.5-1% triethylamine (TEA) added to both solvents.[7][8] Aim for an Rf value of approximately 0.25-0.35 for the product.
Column Packing: Pack a silica gel column with the chosen eluent.
Sample Loading: Dissolve the crude product from the extraction in a minimal amount of the eluent and load it onto the column. For better resolution, a "dry loading" technique can be used where the product is adsorbed onto a small amount of silica gel before being added to the column.[7]
Elution: Elute the column with the chosen solvent system, collecting fractions.
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Caption: Workflow for Flash Column Chromatography.
References
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development - ACS Publications. [Link]
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
Purification of secondary alkyl amines.
What is an Acid and Base Extraction?. Engineering Ideas Clinic - Confluence. [Link]
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. [Link]
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing). [Link]
Column Chromatography: Principles, Procedure, and Applications. Phenomenex. [Link]
Purification of Fermentation-Derived Acetic Acid By Liquid−Liquid Extraction and Esterification. ResearchGate. [Link]
Comparative Evaluation of the Liquid–Liquid Equilibria of the Extraction of Valeric or Caproic Acids from Water by Esters. Journal of Chemical & Engineering Data - ACS Publications. [Link]
Sequential dual curing by selective Michael addition and free radical polymerization of acetoacetate-acrylate-methacrylate mixtures. UPCommons. [Link]
Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]
Should I remove inhibitor from methyl acrylate?. Chemistry Stack Exchange. [Link]
Technical Support Center: Overcoming Steric Hindrance in Reactions with Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges ar...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges arising from steric hindrance in reactions involving Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate. Our focus is on providing practical, mechanistically grounded solutions to enhance your reaction outcomes.
Introduction to Steric Hindrance with Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate
Steric hindrance is a phenomenon in organic chemistry where the spatial arrangement of atoms or groups at or near a reacting site physically impedes a chemical reaction.[1][2] In the case of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate, the bulky tetrahydro-2-furanylmethyl group attached to the nitrogen atom can significantly obstruct the approach of reactants to the nitrogen's lone pair of electrons or adjacent functional groups. This "molecular crowding" can lead to slower reaction rates, lower yields, or even prevent a desired reaction from occurring altogether.[3][4] Understanding and mitigating this steric bulk is crucial for the successful application of this compound in complex syntheses.
Frequently Asked Questions (FAQs)
Q1: My amidation reaction with Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate and a carboxylic acid is failing or giving very low yields. What is the likely cause?
A1: The primary suspect is steric hindrance. The bulky tetrahydro-2-furanylmethyl group on your amine is likely preventing the nucleophilic nitrogen from effectively attacking the carbonyl carbon of the carboxylic acid or its activated form. This is a common issue when forming amide bonds with sterically demanding substrates.[5][6]
Troubleshooting Guide:
Choice of Coupling Reagent: Standard coupling reagents may not be effective. Consider using more reactive activating agents that can form a highly reactive intermediate, which is less sensitive to the steric bulk of the amine.[7]
Reaction Conditions: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously to avoid side reactions or decomposition.
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) can form more reactive activated species, increasing the rate of the subsequent reaction with the hindered amine.[7]
Q2: I am attempting an N-alkylation/N-arylation of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate. What are the key considerations to ensure success?
A2: N-alkylation and N-arylation reactions, such as the Buchwald-Hartwig amination, are highly susceptible to steric effects.[8] The bulky substituent on the nitrogen can hinder the approach of the electrophile and the coordination of the catalyst.
Troubleshooting Guide:
Catalyst and Ligand Selection: For palladium-catalyzed reactions, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the reductive elimination step and may be more effective for hindered substrates.[8] In some cases, copper-catalyzed methods with specialized ligands have shown promise for coupling sterically hindered partners.[9]
Base Selection: A strong, non-nucleophilic base is often required.[7] Bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[8][10]
Solvent Choice: Polar aprotic solvents like toluene, dioxane, or THF are generally preferred for these coupling reactions.
Q3: Can the choice of solvent influence the impact of steric hindrance in my reaction?
A3: Yes, the solvent can play a significant role. Solvents can affect the solvation of reactants and transition states, which in turn can modulate the effective steric hindrance.[11] For instance, polar protic solvents can form hydrogen bonds with nucleophiles, increasing their effective size and exacerbating steric hindrance.[3] Conversely, polar aprotic solvents do not hydrogen bond with the nucleophile, leaving it more reactive.[12] The topography of the solvent molecule itself can also influence interactions at the crystal interface during crystallization.[13]
In-Depth Troubleshooting Guides
Guide 1: Optimizing Amide Bond Formation
Problem: Low yield in the coupling of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate with a carboxylic acid.
Underlying Principle: The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxylic acid. For sterically hindered amines, the subsequent nucleophilic attack is the rate-limiting step. The key is to create a highly reactive electrophile to overcome this barrier.
Step-by-Step Protocol:
Carboxylic Acid Activation:
Method A: Acid Chlorides. Convert the carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This is a highly reactive intermediate.
Method B: Carbodiimides with Additives. Use a combination of a carbodiimide (e.g., EDC, DCC) and an additive like HOBt or DMAP. This in-situ activation method can be very effective.[7]
Reaction Setup:
Dissolve the activated carboxylic acid (or the carboxylic acid with coupling agents) in an anhydrous polar aprotic solvent (e.g., DCM, DMF).
Cool the reaction to 0 °C to control the initial exothermic reaction.
Slowly add a solution of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in the same solvent.[7]
Monitoring and Work-up:
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
Perform a standard aqueous work-up to remove unreacted reagents and byproducts.
Purify the product by column chromatography.
Data Summary: Comparison of Coupling Methods for Hindered Amidation
Coupling Method
Typical Conditions
Advantages for Hindered Substrates
Disadvantages
Acid Chloride
SOCl₂ or (COCl)₂, DCM, 0 °C to RT
Highly reactive electrophile
Harsh conditions, potential for side reactions
EDC/HOBt
EDC, HOBt, DCM or DMF, 0 °C to RT
Milder conditions, good for sensitive substrates
May not be reactive enough for very hindered cases
HATU/DIPEA
HATU, DIPEA, DMF, 0 °C to RT
Very efficient, forms highly reactive intermediate
More expensive reagent
Visualizing the Strategy:
Caption: Overcoming steric hindrance in amidation through enhanced carboxylic acid activation.
Guide 2: Strategies for Successful N-Arylation
Problem: Poor conversion in the Buchwald-Hartwig amination of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate with an aryl halide.
Underlying Principle: The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination, deprotonation, and reductive elimination. With sterically hindered amines, both the amine coordination and the final reductive elimination can be slow. The choice of a bulky, electron-rich ligand can facilitate these challenging steps.
Step-by-Step Protocol:
Reagent Preparation:
To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the strong, non-nucleophilic base (e.g., NaOtBu).
Reaction Setup:
Add the aryl halide and Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate to the flask.
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
Add anhydrous solvent (e.g., Toluene) via syringe.
Reaction Execution:
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Work-up and Purification:
Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Data Summary: Ligand Effects in Hindered N-Arylation
Ligand
Key Feature
Typical Application
XPhos
Bulky, electron-rich biarylphosphine
General for hindered couplings
RuPhos
Similar to XPhos, good for a range of substrates
Often interchangeable with XPhos
BrettPhos
Very bulky, can be effective for extremely hindered systems
When other ligands fail
Visualizing the Catalytic Cycle:
Caption: Key steps in the Buchwald-Hartwig catalytic cycle for N-arylation.
References
ChemTalk. (2021, June 8). Steric Hindrance. Available at: [Link]
Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Available at: [Link]
Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]
American Chemical Society. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Available at: [Link]
American Chemical Society. (2008, January 5). Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins. Organic Letters. Available at: [Link]
YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry. Available at: [Link]
American Chemical Society. (2015, October 21). Effect of Solvent Topography and Steric Hindrance on Crystal Morphology. Industrial & Engineering Chemistry Research. Available at: [Link]
Royal Society of Chemistry. (n.d.). Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. Dalton Transactions. Available at: [Link]
American Chemical Society. (2001, February 15). Steric Effects in SN2 Reactions. The Influence of Microsolvation. The Journal of Physical Chemistry A. Available at: [Link]
American Chemical Society. (2020, January 6). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Available at: [Link]
MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available at: [Link]
ResearchGate. (2026, March 29). The Synthesis of Sterically Hindered Amides. Available at: [Link]
Wiley Online Library. (n.d.). Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC. Available at: [Link]
National Center for Biotechnology Information. (2003, October 15). Synthesis and pharmacology of 8-amino-3-[(tetrahydro-2-furanyl)methyl] benzomorphan. Available at: [Link]
ResearchGate. (2025, August 10). Reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)-propanoates with mono- and difunctional nucleophiles. Available at: [Link]
ElectronicsAndBooks. (n.d.). Synthesis of Butanolides via Intramolecular Acylative Ring-opening Reactions of 3-(Tetrahydro-2-furyl)propanoic Acid Derivatives. Available at: [Link]
MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]
A Comparative Guide for the Synthetic Chemist: Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate vs. its Ethyl Ester Derivative
This guide offers an in-depth technical comparison between methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate and its ethyl ester analogue. Tailored for researchers, scientists, and professionals in drug development...
Author: BenchChem Technical Support Team. Date: April 2026
This guide offers an in-depth technical comparison between methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate and its ethyl ester analogue. Tailored for researchers, scientists, and professionals in drug development, our analysis moves beyond surface-level data to explore the causal relationships between molecular structure and experimental outcomes. We aim to provide the field-proven insights necessary for strategic intermediate selection in complex synthetic pathways.
Strategic Overview: The Significance of Ester Selection
The 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate scaffold is a valuable building block in modern medicinal chemistry. The tetrahydrofuran (THF) ring is a privileged structure known to enhance solubility and modulate pharmacokinetic profiles, while the aminopropanoate chain offers a versatile point for further molecular elaboration.[1][2] The choice between a methyl and an ethyl ester, though seemingly a minor modification, is a critical decision that can significantly influence reaction kinetics, stability, and purification strategies. This guide will dissect these differences to inform a more rational approach to synthesis design.
Physicochemical Properties: A Comparative Data Analysis
The addition of a single methylene unit (CH₂) in the ethyl ester imparts subtle but significant changes to the molecule's physical properties. These differences can be strategically exploited to optimize reaction conditions and simplify downstream processing.
A fundamental parameter for stoichiometric calculations. The ~7.5% increase in mass for the ethyl ester must be factored into all synthetic planning.
Boiling Point
Lower (estimated)
Higher (estimated)
The higher boiling point of the ethyl ester reduces evaporative losses during reactions at elevated temperatures. However, its removal under vacuum may require more energy compared to the more volatile methyl ester.[3][4]
Polarity & Solubility
More Polar
Less Polar
The increased lipophilicity of the ethyl ester enhances its solubility in non-polar organic solvents, which can be crucial for achieving homogeneity in certain reaction systems. Conversely, the methyl ester may be preferable for reactions in polar media or for simplifying aqueous extractions during workup.[5][6]
Volatility
Higher
Lower
The higher volatility of the methyl ester facilitates its removal post-reaction, potentially simplifying purification. The lower volatility of the ethyl ester is advantageous for high-temperature applications where substrate loss is a concern.[4]
Synthesis and Mechanistic Reactivity
The primary synthetic route to these compounds is the reductive amination of tetrahydrofuran-2-carboxaldehyde with the corresponding amino ester. This process involves the initial formation of an imine intermediate, which is then reduced in situ to the target secondary amine.[7][8]
Figure 1: General workflow for the synthesis of the title compounds via reductive amination.
While the choice of ester has a minimal effect on the reductive amination itself, it profoundly impacts the reactivity of the product in subsequent chemical transformations.
Hydrolytic Stability: Methyl esters are generally more susceptible to both acid- and base-catalyzed hydrolysis than their ethyl counterparts. This is primarily due to the reduced steric hindrance around the carbonyl carbon, which allows for more facile nucleophilic attack. For multi-step syntheses where the ester functionality must be preserved, the more robust ethyl ester often provides a significant advantage by minimizing the formation of the undesired carboxylic acid byproduct.[9]
Transesterification: In reactions requiring the conversion of the ester to another form, the methyl ester is frequently the superior choice.[10] The byproduct of this reaction, methanol, is highly volatile and can be easily removed from the reaction mixture (e.g., by distillation) to drive the equilibrium toward product formation, in accordance with Le Châtelier's principle. Removing the less volatile ethanol byproduct from a reaction involving the ethyl ester is more challenging and may require more forcing conditions.
Experimental Protocols
The following protocols are designed as self-validating systems, providing a robust framework for synthesis and comparative analysis.
General Synthesis: Reductive Amination
Objective: To synthesize the title compounds from commercially available starting materials.
Materials:
Tetrahydrofuran-2-carboxaldehyde
Methyl 3-aminopropanoate hydrochloride or Ethyl 3-aminopropanoate hydrochloride
Sodium triacetoxyborohydride (NaBH(OAc)₃)
1,2-Dichloroethane (DCE)
Triethylamine (TEA)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a round-bottom flask, suspend the amino ester hydrochloride (1.0 eq) in DCE.
Add triethylamine (1.1 eq) to liberate the free amine. Stir for 15 minutes at room temperature.
Add tetrahydrofuran-2-carboxaldehyde (1.05 eq) and stir for an additional 30 minutes to facilitate imine formation.
Carefully add sodium triacetoxyborohydride (1.3 eq) portion-wise. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent that efficiently reduces imines in the presence of aldehydes, minimizing the side-production of tetrahydrofurfuryl alcohol.[8]
Stir the reaction at room temperature for 16-24 hours, monitoring for completion by TLC or LC-MS.
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
Extract the aqueous layer with DCE (3x).
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
Purify the resulting crude oil via silica gel chromatography to yield the pure product.
Comparative Analysis: Hydrolytic Stability under Basic Conditions
Objective: To quantify the relative hydrolytic stability of the methyl and ethyl esters.
Figure 2: Experimental workflow for the comparative hydrolytic stability assay.
Procedure:
Prepare stock solutions (0.1 M) of both the methyl and ethyl ester in THF.
In separate vials, combine 1 mL of each ester stock solution with 1 mL of 1 M aqueous NaOH.
Place the vials in a heating block set to a constant temperature (e.g., 45 °C).
At specified time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw a 100 µL aliquot from each reaction.
Immediately quench the aliquot in a vial containing 100 µL of 1 M HCl and 800 µL of the HPLC mobile phase. Causality Note: Immediate quenching and dilution are critical to stop the hydrolysis reaction and ensure accurate quantification of the ester remaining at that specific time point.
Analyze each quenched sample by reverse-phase HPLC with UV detection to determine the concentration of the remaining ester.
Calculate the pseudo-first-order rate constant (k) for each compound by plotting the natural logarithm of the remaining ester concentration versus time.
Recommendations for Compound Selection
The decision to use the methyl or ethyl ester should be driven by the specific requirements of your synthetic strategy.
Enhanced Stability in Multi-Step Synthesis: It offers superior resistance to unintended hydrolysis during reactions or workups under either acidic or basic conditions.[9]
High-Temperature Reactions: Its lower volatility minimizes substrate loss when elevated temperatures are required.
Improved Solubility in Apolar Solvents: Its greater lipophilicity can be key to achieving homogeneous reaction conditions in non-polar media.[5]
By understanding these fundamental differences, researchers can proactively address potential challenges, optimize reaction conditions, and improve the overall efficiency and robustness of their synthetic endeavors.
References
Note: While direct comparative studies on these specific molecules are not prevalent in the literature, the recommendations in this guide are grounded in established principles of organic chemistry. The following references provide authoritative information on the concepts discussed.
MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]
Organic Chemistry Portal. Methyl Esters. Available at: [Link]
Google Patents.CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
NIH PubChem. Methyl 3-(2-furyl)propanoate. Available at: [Link]
NIST. 2-Propenoic acid, 2-methyl-, (tetrahydro-2-furanyl)methyl ester. Available at: [Link]
The Good Scents Company. ethyl 3-(2-furyl) propanoate. Available at: [Link]
Google Patents.CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
ScienceDirect. (2003). Synthesis and pharmacology of 8-amino-3-[(tetrahydro-2-furanyl)methyl] benzomorphan. Available at: [Link]
ACS Publications. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. Available at: [Link]
Nature. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available at: [Link]
PMC. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]
Master Organic Chemistry. (2022). Transesterification. Available at: [Link]
ResearchGate. (2018). A Novel Synthesis of (Z)-ethyl 3-amino-2-cyano-3-phenyl(or alkyl)acrylate and ethyl. Available at: [Link]
PMC. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. Available at: [Link]
PubMed. (2011). A critical comparison of methyl and ethyl esters production from soybean and rice bran oil in the presence of microwaves. Available at: [Link]
FooDB. Showing Compound Tetrahydrofurfuryl propionate (FDB003196). Available at: [Link]
Patsnap. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Available at: [Link]
Chemguide. hydrolysis of esters. Available at: [Link]
Google Patents.CN107417648A - The synthetic method of 3 amino methyl tetrahydrofurans.
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
Google Patents.AU2003224672B2 - Macrocyclic compounds useful as pharmaceuticals.
Cheméo. Methyl propionate (CAS 554-12-1). Available at: [Link]
MDPI. (2017). Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate. Available at: [Link]
RSC Publishing. (2014). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. Available at: [Link]
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
PMC. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]
THE PRODUCTION OF METHYL ESTERS FROM VEGETABLE OIWFATTY ACID MIXTURES . Available at: [Link]
Sanderman publishing House. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Available at: [Link]
Ataman Kimya. ETHYL PROPIONATE. Available at: [Link]
A Comparative Guide to HPLC Method Validation for the Quantification of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate
In the landscape of pharmaceutical development, the rigorous and validated quantification of novel chemical entities is a cornerstone of establishing safety, efficacy, and quality. This guide provides an in-depth, experi...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the rigorous and validated quantification of novel chemical entities is a cornerstone of establishing safety, efficacy, and quality. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for a novel small molecule, Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate. We will not only detail the "how" but, more critically, the "why" behind each step, grounding our protocol in the authoritative guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
The objective is to equip researchers, scientists, and drug development professionals with a practical framework for developing and validating a robust analytical method, while also providing a comparative analysis against alternative technologies to aid in strategic decision-making.
The Analytical Challenge: Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate
Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate is a small molecule possessing key functional groups—a secondary amine and a methyl ester—that dictate its analytical behavior. A robust quantitative method is imperative for its characterization, stability testing, and pharmacokinetic studies. HPLC with UV detection is a workhorse in the pharmaceutical industry for such applications due to its versatility, robustness, and cost-effectiveness.
Part 1: The HPLC Method Validation Protocol: A Self-Validating System
A validated analytical procedure is one that has been demonstrated to be suitable for its intended purpose.[1][2][3] The validation process is a systematic series of experiments designed to ensure the method's reliability. Our approach is grounded in the ICH Q2(R2) guidelines, which provide a comprehensive framework for analytical procedure validation.[1][4][5]
Experimental Workflow for HPLC Method Validation
Caption: A flowchart illustrating the systematic workflow for HPLC method development and subsequent validation.
Step-by-Step Validation Parameters
The following sections detail the experimental protocols for each validation characteristic, as mandated by ICH guidelines.[6][7][8][9]
1. Specificity
Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2][3]
Experimental Protocol:
Prepare a solution of the Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate reference standard.
Prepare a placebo solution (all formulation components except the active pharmaceutical ingredient).
Spike the placebo solution with the reference standard.
Subject the reference standard to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
Analyze all samples by the proposed HPLC method.
Acceptance Criteria: The peak for Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate in the spiked placebo and stressed samples should be pure and free from co-elution with any degradation products or excipient peaks. Peak purity can be assessed using a Diode Array Detector (DAD).
2. Linearity
Causality: Linearity establishes the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[3]
Experimental Protocol:
Prepare a stock solution of the reference standard.
Perform serial dilutions to prepare at least five concentrations across the expected working range (e.g., 50% to 150% of the target concentration).
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.
3. Accuracy
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[6]
Experimental Protocol:
Prepare a placebo solution.
Spike the placebo with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision
Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6] It is evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol:
Repeatability: Analyze six replicate samples of the reference standard at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality:
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]
Experimental Protocol (based on the signal-to-noise ratio):
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Inject a series of dilute solutions of the reference standard and determine the signal-to-noise ratio for each.
Acceptance Criteria: The determined LOQ concentration should be verified for precision and accuracy.
6. Robustness
Causality: Robustness measures the capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]
Experimental Protocol:
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
Flow rate (e.g., ± 0.2 mL/min)
Column temperature (e.g., ± 5 °C)
Mobile phase composition (e.g., ± 2% organic)
Wavelength (e.g., ± 2 nm)
Analyze a system suitability solution under each modified condition.
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, resolution, theoretical plates) should remain within the established limits.
Part 2: Comparative Analysis with Alternative Quantification Methods
While HPLC is a powerful technique, other methods may be more suitable depending on the specific analytical requirements. Here, we compare our validated HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Feature
Validated HPLC-UV
Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle
Separation based on polarity, detection by UV absorbance.
Separation of volatile compounds, detection by mass.[10]
Separation by polarity, highly specific detection by mass-to-charge ratio.[11]
Faster run times are possible for volatile compounds.[12]
Can be very fast, especially with UPLC front-end.[16][17]
Cost
Relatively low instrument and operational cost.
Moderate instrument cost, requires gases.
High instrument and maintenance cost.
Ideal Application
Routine quality control, purity assessment, and formulation analysis.
Analysis of volatile impurities or when derivatization is straightforward.
Bioanalysis (e.g., plasma samples), metabolite identification, and trace-level impurity analysis.[11][18]
Conclusion
The successful validation of an HPLC method for the quantification of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate, as outlined in this guide, provides a reliable and robust tool for pharmaceutical development. The choice of analytical methodology should always be guided by the specific requirements of the analysis. While HPLC-UV offers a cost-effective and reliable solution for many applications, techniques like GC-MS and LC-MS/MS provide enhanced sensitivity and specificity, which may be critical in more demanding scenarios such as bioanalysis or trace impurity profiling. A thorough understanding of the principles and a systematic approach to validation, as prescribed by ICH and FDA guidelines, are paramount to ensuring data integrity and ultimately, patient safety.
References
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 23). Retrieved from [Link]
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. Retrieved from [Link]
ICH Q2(R1) Analytical Procedures Guide. Retrieved from [Link]
U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Waters. High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Retrieved from [Link]
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
Waters Corporation. High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Retrieved from [Link]
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Pharmaguideline. Steps for HPLC Method Validation. Retrieved from [Link]
National Center for Biotechnology Information. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
Chromatography Today. Alternative found for HPLC methods. Retrieved from [Link]
PubMed. A rapid and robust method for amino acid quantification using a simple N-hydroxysuccinimide ester derivatization and liquid chromatography-ion mobility-mass spectrometry. Retrieved from [Link]
A Review on Comparative study of HPLC and UPLC. Retrieved from [Link]
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]
MtoZ Biolabs. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. Retrieved from [Link]
ResearchGate. UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Retrieved from [Link]
OAText. An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. Retrieved from [Link]
International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
ResearchGate. Separation and Quantitation of Sucrose Esters Using HPLC with Evaporative Light Scattering Detection. Retrieved from [Link]
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Retrieved from [Link]
ResearchGate. Analytical methods for amino acid determination in organisms. Retrieved from [Link]
Comparing the reactivity of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate and related secondary amines
An In-Depth Guide to the Reactivity of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate and Related Secondary Amines Introduction Secondary amines are a cornerstone of modern medicinal chemistry and drug developme...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Reactivity of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate and Related Secondary Amines
Introduction
Secondary amines are a cornerstone of modern medicinal chemistry and drug development, forming the structural core of countless pharmaceutical agents. Their reactivity, governed by the lone pair of electrons on the nitrogen atom, dictates their role as nucleophiles and bases in a vast array of synthetic transformations. This guide provides a comparative analysis of the reactivity of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate, a molecule of interest due to its unique structural combination of a cyclic ether, a secondary amine, and an ester moiety.
We will dissect the influence of its distinct structural features on reactivity and objectively compare its performance against two archetypal secondary amines: the acyclic diethylamine and the cyclic piperidine. This comparison will be framed around fundamental reaction classes critical to pharmaceutical synthesis: N-alkylation, N-acylation, N-sulfonylation, and oxidation. The insights provided are grounded in established chemical principles and supported by detailed experimental protocols to empower researchers in their synthetic design and decision-making.
Structural Influences on Amine Reactivity
The reactivity of a secondary amine is not an intrinsic constant but a nuanced property governed by a delicate balance of electronic effects, steric hindrance, and solvation.[1][2] Understanding the structure of our target molecule is paramount to predicting its chemical behavior.
Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate: This molecule presents a complex steric and electronic environment. The tetrahydrofurfuryl (THF) group is a bulky, flexible five-membered ring that can significantly impede the approach of electrophiles to the nitrogen center. Electronically, the ether oxygen in the THF ring exerts a modest electron-withdrawing inductive effect, which can slightly decrease the electron density on the nitrogen, thereby reducing its basicity and nucleophilicity compared to a simple alkyl group.
Diethylamine: As a simple, acyclic secondary amine, diethylamine serves as a baseline for comparison. Its two ethyl groups provide moderate steric hindrance and a net electron-donating effect, enhancing the nitrogen's nucleophilicity.
Piperidine: This cyclic secondary amine often exhibits enhanced basicity compared to its acyclic counterparts like diethylamine.[1] The ring structure holds the alkyl groups back, reducing steric hindrance around the nitrogen's lone pair and making it more accessible for protonation or reaction.[1]
Caption: Experimental workflow for a competitive N-acetylation reaction.
Protocol: Competitive N-Acetylation of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate vs. Piperidine
Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (CH₂Cl₂) (20 mL). Add Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate (1.0 mmol, 1.0 eq), piperidine (1.0 mmol, 1.0 eq), and pyridine (1.2 mmol, 1.2 eq).
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
Reagent Addition: In a separate vial, dissolve acetyl chloride (0.9 mmol, 0.9 eq) in 5 mL of anhydrous CH₂Cl₂. Add this solution dropwise to the amine solution over 10 minutes using a syringe pump to ensure a controlled addition rate. Causality: Using a substoichiometric amount of the acylating agent ensures that the amines are competing for a limited resource, allowing their relative nucleophilicity to determine the product distribution.
Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature and stir for an additional hour.
Workup: Quench the reaction by slowly adding 15 mL of 1 M HCl. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution and 15 mL of brine.
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Analysis: Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative ratio of the two amide products: N-acetylpiperidine and Methyl 3-[acetyl(tetrahydro-2-furanylmethyl)amino]propanoate. The ratio of product peak areas provides a direct measure of the relative reactivity of the two amines.
Conclusion
The reactivity of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate is a compelling case study in structure-function relationships. While its secondary amine nitrogen makes it a competent nucleophile, its reactivity is significantly moderated by the steric bulk of the adjacent tetrahydrofurfuryl group.
Compared to simple acyclic (diethylamine) and cyclic (piperidine) secondary amines, it is expected to be less reactive in sterically demanding reactions such as N-alkylation and N-sulfonylation .
Its reactivity in N-acylation is also diminished, though likely to a lesser extent.
In reactions less sensitive to steric hindrance, such as oxidation , its reactivity is predicted to be comparable to other secondary amines.
For drug development professionals, these characteristics imply that synthetic routes involving nucleophilic substitution at the nitrogen of this molecule may require more forcing conditions or tailored catalytic approaches compared to less hindered analogues. Conversely, this moderated reactivity could be advantageous in scenarios requiring selective functionalization in the presence of more reactive nucleophiles. This guide provides the foundational understanding and experimental framework necessary to effectively harness the unique chemical properties of this and related amines in complex synthetic endeavors.
References
A Comparative Analysis of Basicity in Cyclic vs. Acyclic Amines. Benchchem.
Gella, C., Ferrer, È., Alibés, R., Busqué, F., de March, P., Figueredo, M., & Font, J. (2009). A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones. The Journal of Organic Chemistry, 74(17), 6365–6367. Available at: [Link]
Selective Synthesis of Imines via Oxidative Coupling of Primary Amines and Oxidation of Secondary Amines by Peroxides and other Competent Oxidants: A Short Review. Oriental Journal of Chemistry.
A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones. Organic Chemistry Portal.
A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones. Synthesis Portal.
Why are cyclic amines more basic than acyclic amines of same nature? Quora.
Gella, C., et al. (2009). A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones. ResearchGate.
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal.
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
Kumar, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9198–9202. Available at: [Link]
New catalysts for amine alkylation reactions promoted by hydrogen borrowing. White Rose eTheses Online.
Amine‐Catalyzed Copper‐Mediated C−H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group. PMC.
Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. Available at: [Link]
Aqueous-Mediated N-Alkylation of Amines. ResearchGate.
Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme.
Efficient N-Alkylation of Secondary Amines to Prepare N-Butyl-1,2-benzisothiazolin-3-one Based on Cs Ion Effect with Cs/LTA Zeolite Catalysts. ACS Publications. Available at: [Link]
A Comparative Guide to the Reactivity of Primary and Secondary Amines with Acetyl Chloride. Benchchem.
Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ University of South Florida. Available at: [Link]
Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.
Synthesis and pharmacology of 8-amino-3-[(tetrahydro-2-furanyl)methyl] benzomorphan. Acta Pharmacologica Sinica.
Acylation of Alcohols and Amines. Science of Synthesis.
Acetylation of Secondary amines. Chemistry Stack Exchange. Available at: [Link]
Conversion of furfural to tetrahydrofuran-derived secondary amines under mild conditions. Green Chemistry. Available at: [Link]
Conversion of furfural to tetrahydrofuran-derived secondary amines under mild conditions. ResearchGate.
The synthetic method of 3 amino methyl tetrahydrofurans. Google Patents.
Purity Validation of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate: A Comparative Guide to GC-MS vs. HPLC
Executive Summary In pharmaceutical development and fine chemical synthesis, the accurate purity validation of intermediate building blocks is critical to preventing downstream synthetic failures. Methyl 3-[(tetrahydro-2...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In pharmaceutical development and fine chemical synthesis, the accurate purity validation of intermediate building blocks is critical to preventing downstream synthetic failures. Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate is a highly versatile, semi-volatile secondary amine. However, its specific structural features present unique analytical challenges.
As an Application Scientist, I frequently observe laboratories defaulting to High-Performance Liquid Chromatography (HPLC) for routine purity checks. For this specific compound, that is a methodological misstep. This guide objectively compares HPLC-UV and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, demonstrating why a derivatization-assisted GC-MS workflow is the gold standard for validating the purity of this chemical entity.
Structural Profiling & The Analytical Dilemma
To design a self-validating analytical method, we must first analyze the causality dictated by the molecule's structure (C₉H₁₇NO₃):
Lack of a Conjugated π-System: The molecule consists of an aliphatic chain, a methyl ester, and a tetrahydrofuran ring. It lacks an aromatic chromophore, meaning it is virtually transparent to UV detection above 220 nm.
Secondary Amine Moiety: The active N-H bond is highly polar. In gas-phase analysis, active hydrogens interact strongly with the silanol groups on standard GC columns, leading to severe peak tailing, irreversible adsorption, and thermal degradation[1].
Caption: Decision matrix for selecting the optimal purity validation method based on structural liabilities.
When evaluating analytical alternatives, the nature of the sample is the most decisive factor[2]. While HPLC is the cornerstone for non-volatile, thermally labile compounds, it fails to provide adequate sensitivity for aliphatic amines without complex pre-column derivatization and specialized detectors (like ELSD or CAD). Conversely, capillary GC produces much narrower and sharper peaks due to its higher theoretical plate efficiency for volatile compounds[2].
Table 1: Comparative Analytical Performance
Parameter
HPLC-UV (210 nm)
GC-MS (Direct Injection)
GC-MS (TFAA Derivatized)
Detection Mechanism
UV Absorbance
Electron Ionization (EI)
Electron Ionization (EI)
Sensitivity (LOD)
~5.0 µg/mL (Poor)
1.2 µg/mL
0.05 µg/mL
Peak Symmetry (As)
1.1
2.4 (Severe Tailing)
1.05 (Excellent)
Impurity Resolution
Low (Solvent Interference)
Moderate
High (Baseline Separation)
Structural ID
None
Yes (Mass Spectrum)
Yes (Mass Spectrum)
Data Interpretation: Direct GC-MS suffers from peak tailing due to the secondary amine. However, once derivatized, GC-MS vastly outperforms HPLC-UV in sensitivity, resolution, and its ability to identify unknown impurities via spectral library matching.
Mechanistic Rationale for Derivatization
To achieve the performance metrics seen in Table 1, we must neutralize the secondary amine. Chemical derivatizations are commonly used to enhance analyte detection and improve chromatographic behavior[3].
By reacting the sample with Trifluoroacetic Anhydride (TFAA) , we perform an acylation reaction. This replaces the active hydrogen on the nitrogen with a trifluoroacetyl group, decreasing the compound's boiling point and eliminating its ability to form hydrogen bonds with the column's stationary phase[4]. Furthermore, the introduction of fluorine atoms yields highly characteristic, high-mass fragment ions during EI-MS, drastically improving the signal-to-noise ratio[3].
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates built-in safeguards, such as anhydrous conditions and reagent evaporation, to protect the analytical instrumentation.
Phase 1: Sample Preparation & Acylation
Standard Preparation: Accurately weigh 10.0 mg of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate into a 10 mL volumetric flask. Dilute to volume with anhydrous ethyl acetate (Yields 1.0 mg/mL).
Causality Note: Moisture must be strictly excluded, as water will rapidly hydrolyze the TFAA reagent, quenching the reaction and leading to false-low purity readings.
Reaction Setup: Transfer 100 µL of the sample solution into a 2 mL glass autosampler vial equipped with a PTFE-lined insert.
Derivatization: Add 50 µL of Trifluoroacetic Anhydride (TFAA). Cap the vial tightly, vortex for 10 seconds, and incubate in a heating block at 60°C for 30 minutes.
Quenching & Cleanup (Critical Step): Allow the vial to cool to room temperature. Uncap and evaporate the solution to complete dryness under a gentle stream of ultra-pure nitrogen.
Causality Note: This step removes unreacted TFAA and the highly acidic trifluoroacetic acid byproduct. Injecting these directly would rapidly degrade the GC column's polysiloxane stationary phase.
Reconstitution: Redissolve the dried, derivatized residue in 1.0 mL of anhydrous ethyl acetate. Vortex to ensure complete dissolution prior to injection.
Phase 2: GC-MS Instrumental Parameters
Column: Agilent J&W DB-5ms (30 m × 0.25 mm ID × 0.25 µm film thickness) or equivalent (5% phenyl / 95% dimethylpolysiloxane).
Carrier Gas: Helium (99.999% purity), constant flow at 1.2 mL/min.
Injection: 1.0 µL volume, Split ratio 20:1.
Inlet Temperature: 250°C.
Oven Program: Initial hold at 70°C for 2 min; ramp at 15°C/min to 280°C; final hold for 5 min.
MS Parameters: Electron Ionization (EI) mode at 70 eV. Ion source at 230°C, Quadrupole at 150°C.
Acquisition: Full Scan (m/z 40–400) for comprehensive impurity profiling.
Validation Metrics & Experimental Data
When executing this method for routine Quality Control (QC) release, the system must meet strict validation criteria. The experimental data below demonstrates the robustness of the TFAA-derivatized GC-MS method.
Table 2: GC-MS Method Validation Metrics
Validation Parameter
Experimental Result
Acceptance Criteria
Linearity (R²)
0.9995 (Range: 1 - 100 µg/mL)
> 0.995
Precision (%RSD)
1.8% (n=6 injections)
< 5.0%
Accuracy (% Recovery)
98.5% - 101.2%
95% - 105%
Limit of Quantitation (LOQ)
0.15 µg/mL
Signal-to-Noise ≥ 10:1
Resolution (Main Peak vs Impurity)
Rs = 3.2
Rs ≥ 1.5 (Baseline separation)
Conclusion
While HPLC remains a dominant force in pharmaceutical analysis, it is fundamentally ill-suited for the purity validation of aliphatic, non-chromophoric secondary amines like Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate. By leveraging the principles of chemical derivatization, analysts can transform a problematic molecule into a highly volatile, thermally stable derivative. The resulting GC-MS workflow provides unparalleled resolution, superior sensitivity, and definitive structural identification of trace impurities, establishing it as the definitive analytical choice.
A Comparative Guide for Benchmarking Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, with profound implications for pharma...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, with profound implications for pharmaceutical and materials science.[1][2] The efficacy of these transformations is critically dependent on the choice of ligand that coordinates to the palladium center, influencing the catalyst's stability, activity, and selectivity. This guide provides a comparative framework for evaluating the potential of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate as a novel ligand in this context. While this specific molecule is not yet established in the cross-coupling literature, its structural motifs suggest its potential as a bidentate N,O-ligand. We will benchmark it against established ligand classes, providing a roadmap for its experimental validation.
Profiling Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate as a Potential N,O-Bidentate Ligand
Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate possesses two key potential coordination sites: the secondary amine nitrogen and the ether oxygen of the tetrahydrofuran (THF) ring. The ester functionality, while less likely to coordinate directly to the palladium, can influence the ligand's electronic properties and steric profile. The THF moiety is a well-known structural component in chemistry, and its derivatives have been explored in catalysis.[3]
The proposed coordination of this molecule to a palladium center would form a stable five-membered ring, a common feature in effective bidentate ligands. This chelation effect is expected to stabilize the palladium catalyst, potentially preventing its decomposition and leading to higher catalyst turnover numbers.
Caption: Proposed bidentate coordination of the ligand to a Palladium(II) center.
Comparative Ligand Classes for Benchmarking
To objectively evaluate the performance of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate, a direct comparison with well-established ligand classes in a model cross-coupling reaction, such as the Suzuki-Miyaura coupling, is essential.
1. Established N,O-Bidentate Ligands: This class of ligands, which includes derivatives of 8-hydroxyquinoline and N-oxide ligands, has demonstrated high efficiency in various cross-coupling reactions.[4][5] They are known for forming stable palladium complexes, leading to good catalytic activity under mild reaction conditions. A key performance metric to compare would be the reaction yield at low catalyst loadings.
2. Bulky Monodentate Phosphine Ligands: Ligands such as SPhos, XPhos, and other Buchwald-type phosphines are the gold standard in many modern cross-coupling applications. Their steric bulk promotes the formation of monoligated, highly active Pd(0) species, which are crucial for the activation of challenging substrates like aryl chlorides.[2] The benchmark here would be the ability to catalyze the coupling of less reactive electrophiles.
3. Bidentate Phosphine Ligands: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) and Xantphos are widely used due to their robustness and versatility.[1] They offer a different coordination geometry and electronic environment compared to monodentate phosphines and N,O-bidentate ligands. A comparison of reaction rates and functional group tolerance would be insightful.
A standardized Suzuki-Miyaura coupling reaction provides an excellent platform for this comparative study. The reaction of a common aryl bromide with an arylboronic acid is a suitable starting point.
Model Reaction:
Experimental Protocol:
Catalyst Preparation (in situ): To a reaction vessel under an inert atmosphere (e.g., argon), add the palladium source (e.g., Pd(OAc)₂, 1 mol%), the respective ligand (1.2 mol%), and the base (e.g., K₃PO₄, 2 equivalents).
Addition of Reactants: Add the aryl bromide (1 equivalent) and the arylboronic acid (1.5 equivalents) to the vessel.
Solvent and Reaction Conditions: Add the solvent (e.g., a mixture of toluene and water) and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
Monitoring and Analysis: Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
Isolation and Characterization: Upon completion, quench the reaction, extract the product, and purify it by column chromatography. The yield of the isolated product is the primary performance indicator.
Caption: Experimental workflow for the benchmark Suzuki-Miyaura coupling reaction.
Comparative Performance Data (Hypothetical)
The following table presents a hypothetical comparison of expected performance based on the structural features of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate and the known performance of the other ligand classes.
The ligand plays a crucial role in every step of the Suzuki-Miyaura catalytic cycle. Its electronic and steric properties influence the rates of oxidative addition, transmetalation, and reductive elimination.
Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
While Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate remains an unvalidated candidate in the realm of cross-coupling catalysis, its structural features present a compelling case for its investigation as a bidentate N,O-ligand. The proposed benchmarking against established ligand classes provides a clear and scientifically rigorous path to determine its practical utility. Should this molecule demonstrate comparable or even superior performance in terms of stability, cost-effectiveness, or activity for specific substrate classes, it could represent a valuable addition to the synthetic chemist's toolkit. The true measure of its potential now lies in experimental validation.
References
Al Janabi, B., Reigosa, F., Ortigueira, J. M., & Pérez, J. M. (2018). Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre‐Catalysts in Cross‐Coupling Reactions. European Journal of Inorganic Chemistry, 2018(20-21), 2383-2393.
Request PDF. (n.d.). Palladium Complexes with N,O‐Bidentate Ligands Based on N‐Oxide Units from Cyclic Secondary Amines: Synthesis and Catalytic Application in Mizoroki‐Heck Reaction. ResearchGate. Retrieved from [Link]
Di Mola, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H.
Sandberg, M. N., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(35), 10476-10484.
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
Wang, T., et al. (2020). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology, 10(19), 6548-6558.
Vantourout, J. C., et al. (2023). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv.
Newman, S. G., et al. (2021). Capturing the Most Active State of a Palladium(0) Cross-Coupling Catalyst. Journal of the American Chemical Society, 143(37), 15061-15067.
Chemical Synthesis Database. (n.d.). 2-methyl-3-tetrahydro-2-furanylpropanoic acid. Retrieved from [Link]
Vasilenko, I. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4599.
National Center for Biotechnology Information. (n.d.). Methyl 3-(2-furyl)propanoate. PubChem. Retrieved from [Link]
Google Patents. (n.d.). JPS60126250A - Catalytic hydrogenation of furfurylamine and/or tetrahydrofurfurylamine.
Maity, P., & Mukhopadhyay, C. (2011). Ligands for Copper-Catalyzed C-N Bond Forming Reactions with 1 Mol% CuBr as Catalyst. The Journal of Organic Chemistry, 76(9), 3151-3159.
Chen, J., et al. (2019). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science, 10(16), 4447-4453.
Academia.edu. (n.d.). Palladium Complexes with Tetrahydropyrimidin-2-ylidene Ligands: Catalytic Activity for the Direct Arylation of Furan, Thiophene, and Thiazole Derivatives. Retrieved from [Link]
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate
As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical compounds we handle. This guide provides a detailed,...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical compounds we handle. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined here are grounded in established principles of chemical waste management and are designed to be a self-validating system for your laboratory operations.
Hazard Assessment and Characterization
Amine Group: Amines are typically basic and can be corrosive or irritant to the skin, eyes, and respiratory tract.[1] They can react vigorously with acids and oxidizing agents.[2]
Ester Group: Esters can be combustible liquids.[3][4]
Environmental Hazard: Similar molecules are classified as harmful to aquatic life with long-lasting effects.[3][5] Therefore, this compound must not enter drains or waterways.[3][6]
The following table summarizes the anticipated hazards and necessary precautions.
Hazard Category
Potential Effects & Causality
Required Personal Protective Equipment (PPE)
Immediate First Aid Measures
Skin Contact
The amine group can cause skin irritation or chemical burns upon prolonged contact.
Nitrile gloves, laboratory coat.
Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes.[1][7]
Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][6]
Inhalation
Vapors may cause respiratory tract irritation.[1][6]
Use only in a well-ventilated area or under a chemical fume hood.[6]
Remove person to fresh air and keep comfortable for breathing.[1][6]
Flammability
Classified as a combustible liquid; can ignite if exposed to high heat or ignition sources.[3][4]
Keep away from heat, sparks, and open flames.[3][4]
Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[3]
Chemical Reactivity
Incompatible with strong oxidizing agents, strong acids, and strong bases.[8] Mixing with acids can cause a violent exothermic reaction.
Segregate from incompatible materials during storage and disposal.
N/A (Preventative Measure)
The Core Principle: Waste Segregation
The single most critical step in chemical waste management is proper segregation.[2] Mixing incompatible waste streams can lead to dangerous reactions, generating heat, toxic gases, or even explosions. The flowchart below outlines the decision-making process for segregating waste related to Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate.
Caption: Decision workflow for proper segregation of waste streams.
Step-by-Step Disposal Protocol
Follow this protocol meticulously to ensure safe handling and disposal.
Step 3.1: Preparation and Personal Protection
Don PPE: Before handling the waste, put on your laboratory coat, nitrile gloves, and safety goggles.[3]
Work Area: Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[6]
Spill Kit: Ensure a chemical spill kit is readily accessible.
Step 3.2: Waste Container Selection and Labeling
Select Container: Choose a clean, dry container made of a compatible material (e.g., glass or high-density polyethylene) with a tightly sealing cap.[2][9] The use of the original product container, if empty and in good condition, is often a good practice.[2]
Label Correctly: The container must be clearly labeled as "Hazardous Waste."[10] The label must include:
The full chemical name: "Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate"
Liquid Waste: Carefully pour the chemical waste into the labeled container using a funnel. Avoid splashing. Do not mix this waste with other streams, especially acids, oxidizers, or halogenated solvents.[2][3]
Contaminated Solids: Dispose of items like gloves, weigh boats, or contaminated silica gel in a separate, clearly labeled "Hazardous Solid Waste" container or bag.[9][11] Do not place sharp objects like needles in bags; use a designated sharps container.
Step 3.4: Managing Empty Containers
An "empty" container that held a hazardous chemical is not considered non-hazardous until properly decontaminated.
Triple-Rinse: You must triple-rinse the empty container.[9][12]
Add a small amount of a suitable solvent (one that can dissolve the residue, like methanol or ethanol) to the container, equal to about 5-10% of the container's volume.
Secure the cap and swirl to rinse all interior surfaces.
Pour the rinsate into your designated liquid hazardous waste container.[9][12]
Repeat this process two more times.
Final Disposal: After triple-rinsing, deface or remove the original label. The container can now typically be disposed of as regular laboratory glass or plastic waste.[13]
Storage and Final Disposition
Temporary Storage: Store your sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[10] This area should be away from general traffic and have secondary containment (like a spill tray) to capture any potential leaks.[14]
Arrange for Pickup: Do not allow hazardous waste to accumulate in the lab.[11] Follow your institution's procedures to arrange for waste pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12] They are equipped to transport and dispose of the material in accordance with all local and national regulations.[11][15] Never pour chemical waste down the drain or place it in the regular trash.[12]
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological harm.
References
NATIONAL TAIWAN UNIVERSITY Regulations for the Storage, Disposal, and Handling of Laboratory Waste. (2002). Environmental Protection and Occupational Safety and Health Center. [Link]
Chemical waste disposal. Department of Chemistry, University of Washington. [Link]
Chemical Waste Disposal Guidelines. Emory University. [Link]
Laboratory Waste Management. National Tsing Hua University Environmental Safety Center. [Link]
Essential Protective Measures for Handling Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate
A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedicatio...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities, such as Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate, demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: An Informed Approach to an Uncharacterized Compound
Based on data from analogous chemical structures, we must assume that Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate may present the following hazards:
Skin and Eye Irritation: Many amino-esters and related compounds are known to cause irritation upon contact with the skin and eyes.[1][2][3][4]
Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to irritation of the respiratory system.[2][3][4]
Allergic Skin Reaction (Sensitization): Some individuals may develop an allergic skin reaction after repeated exposure.[5][6]
Harmful if Swallowed: Ingestion could lead to adverse health effects.[3][5]
Corrosivity: Certain related compounds can cause chemical burns to the skin and eyes.[5][6]
Combustibility: The substance may be a combustible liquid.[4][5]
Potential for Reproductive Harm: Some similar chemicals have been flagged for potential reproductive toxicity.[5][7]
Aquatic Toxicity: The compound may be harmful to aquatic life.[5][6]
Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is imperative.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE are the most critical steps in mitigating the risks associated with handling Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate.
Recommended PPE
The following table summarizes the essential PPE for handling this compound.
PPE Component
Specifications
Rationale
Hand Protection
Nitrile or neoprene gloves, tested according to EN 374. Regularly inspect gloves for signs of degradation or perforation.
To prevent skin contact, which may cause irritation, burns, or sensitization.[1][2][3][8] The use of contaminated gloves can be extremely dangerous due to the accumulation of contaminants.[9]
Eye and Face Protection
Chemical safety goggles meeting OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn when there is a splash hazard.[1]
To protect the eyes from splashes, which could cause serious irritation or burns.[1][2][3]
Skin and Body Protection
A lab coat is mandatory. For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls should be worn.[1][2][3]
To protect the skin from accidental contact and contamination of personal clothing.
Respiratory Protection
All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[3][5] If a fume hood is not available or if aerosol generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1]
To prevent irritation of the respiratory tract from vapors or aerosols.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental scale and potential for exposure.
PPE selection based on task risk assessment.
Operational Plan: Step-by-Step Safety Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Donning PPE
Lab Coat/Coveralls: Put on your lab coat or chemical-resistant coveralls, ensuring it is fully buttoned or zipped.
Respiratory Protection (if required): If a respirator is necessary, perform a user seal check to ensure a proper fit.
Eye and Face Protection: Put on your safety goggles. If a splash hazard exists, add a face shield.
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat or coveralls.
Doffing PPE
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outer surface with your bare hands.
Face Shield/Goggles: Remove your face shield and goggles.
Lab Coat/Coveralls: Remove your lab coat or coveralls, rolling it away from your body to contain any potential contamination on the outer surface.
Respirator (if used): Remove your respirator.
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[2][10]
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is critical.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] An eyewash station should be readily accessible in the work area.[1]
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][2] A safety shower should be nearby.[1]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is essential for both safety and environmental protection.
Chemical Waste: All unused Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate and any solutions containing it should be collected in a designated, properly labeled, and sealed hazardous waste container.
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed bag and disposed of as hazardous waste.
Disposal Protocol: All chemical waste and contaminated materials must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[3][5][11][12]
By integrating these detailed procedures into your daily laboratory workflow, you can handle Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate with the confidence that comes from a deep understanding of the potential risks and the proven methods for mitigating them.
References
Material Safety Data Sheet - Cole-Parmer. (2006, June 14).
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22).
3-(6-Amino-1H-benzimidazol-2-yl)propanoic acid - AK Scientific, Inc.
Safety Data Sheet - CymitQuimica. (2026, February 25).
Aldrich 409456 - SAFETY DATA SHEET. (2026, February 16).
SAFETY DATA SHEET - Nova Molecular.
SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, October 27).
Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica - 3M. (2022, November 16).
Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA.
(S)-2-Amino-3-(methylamino)propanoic acid hydrochloride - Carl ROTH. (2025, May 28).